molecular formula C9H5ClO3 B154838 6-Chlorobenzofuran-2-carboxylic acid CAS No. 442125-04-4

6-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B154838
CAS No.: 442125-04-4
M. Wt: 196.58 g/mol
InChI Key: PWSOSTMTCRJPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzofuran-2-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of a chlorine atom at the 6-position of the benzofuran core is a strategic modification, as halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its bioactivity . The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to create a diverse library of derivatives, such as amides, esters, and hydrazides, for structure-activity relationship (SAR) studies . This compound is particularly relevant in the ongoing search for new antibacterial agents. Research on closely related heterocyclic scaffolds, such as benzo[b]thiophene acylhydrazones, has demonstrated potent activity against Staphylococcus aureus strains, including those resistant to methicillin and daptomycin . The structural similarity makes this compound a promising precursor for developing novel compounds to combat antimicrobial resistance (AMR). The carboxylic acid group is typically characterized by infrared spectroscopy, showing a sharp C=O vibration band between 1680 and 1725 cm⁻¹ . As a carboxylic acid, it is a weak Brønsted acid and can form water-soluble salts, such as sodium salts, for processing in biological assays . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSOSTMTCRJPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548316
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442125-04-4
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chlorobenzofuran-2-carboxylic Acid from Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Chlorobenzofuran-2-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from substituted phenols. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Benzofuran-2-carboxylic acid and its derivatives are key structural motifs in a wide array of pharmacologically active molecules. The 6-chloro substituted variant, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide focuses on the most common and practical synthetic routes commencing from commercially available substituted phenols, providing detailed methodologies and comparative data to aid researchers in their synthetic endeavors.

Primary Synthetic Pathway: From 4-Chlorophenol

The most prevalent and well-established route for the synthesis of this compound begins with the formylation of 4-chlorophenol to yield the key intermediate, 4-chlorosalicylaldehyde. This is followed by a three-step sequence involving O-alkylation, intramolecular cyclization, and subsequent hydrolysis.

Synthesis_Pathway A 4-Chlorophenol R1 Formylation A->R1 B 4-Chlorosalicylaldehyde R2 O-Alkylation B->R2 C Ethyl 2-(4-chloro-2-formylphenoxy)acetate R3 Intramolecular Cyclization C->R3 D Ethyl 6-chlorobenzofuran-2-carboxylate R4 Hydrolysis D->R4 E This compound R1->B R2->C R3->D R4->E

Caption: Primary synthetic pathway for this compound.

Step 1: Formylation of 4-Chlorophenol

The introduction of a formyl group onto the 4-chlorophenol ring, ortho to the hydroxyl group, is a critical first step. Several methods can be employed for this transformation, with the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions being the most common.[1]

2.1.1. Reimer-Tiemann Reaction

This classic method involves the reaction of a phenol with chloroform in the presence of a strong base.[2][3][4] The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the electrophile.[2][3] While it demonstrates high ortho-selectivity, yields can be moderate, typically ranging from 20-60%.[2]

Experimental Protocol: Reimer-Tiemann Reaction

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.[1]

  • Add a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to 60-65°C.

  • Slowly add chloroform (1.5 - 2.0 equiv) to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue heating for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.[1]

  • Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.[1]

  • Extract the product with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter and concentrate the organic phase under reduced pressure to obtain crude 4-chlorosalicylaldehyde.

  • The crude product can be purified by column chromatography or recrystallization.

2.1.2. Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[5] It is generally a cleaner reaction with good yields, particularly for electron-rich aromatic compounds.[1]

Experimental Protocol: Vilsmeier-Haack Reaction

  • In a flask, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equiv) to DMF (3.0 equiv) at 0°C.

  • To this, add a solution of 4-chlorophenol (1.0 equiv) in DMF.

  • Allow the reaction to stir at room temperature for 30 minutes, then heat to 50-60°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

2.1.3. Duff Reaction

The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically boric acid or glycerol-boric acid.[6] This method is also ortho-selective for phenols.[6]

Table 1: Comparison of Formylation Methods for 4-Chlorophenol

ReactionReagentsTypical YieldsAdvantagesDisadvantages
Reimer-Tiemann 4-Chlorophenol, CHCl₃, NaOH20-60%[2]High ortho-selectivityModerate yields, potential for byproducts
Vilsmeier-Haack 4-Chlorophenol, DMF, POCl₃Good to ExcellentCleaner reaction, good yields[1]Requires anhydrous conditions
Duff Reaction 4-Chlorophenol, Hexamine, AcidModerateOrtho-selective[6]Generally inefficient[6]
Step 2: O-Alkylation of 4-Chlorosalicylaldehyde

The phenolic hydroxyl group of 4-chlorosalicylaldehyde is alkylated using an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base.

Experimental Protocol: O-Alkylation

  • To a solution of 4-chlorosalicylaldehyde (1.0 equiv) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl chloroacetate or ethyl bromoacetate (1.1 - 1.3 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash the organic layer with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate.[7]

  • The crude product can be purified by flash column chromatography.

Step 3: Intramolecular Cyclization

The intermediate ester undergoes an intramolecular cyclization to form the benzofuran ring. This reaction is typically base-catalyzed.

Cyclization_Mechanism A Ethyl 2-(4-chloro-2-formylphenoxy)acetate S1 Base (e.g., NaOEt) A->S1 B Enolate Intermediate S2 Intramolecular Aldol Condensation B->S2 C Cyclized Intermediate S3 Dehydration C->S3 D Ethyl 6-chlorobenzofuran-2-carboxylate S1->B S2->C S3->D

Caption: Mechanism of intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • The product, ethyl 6-chlorobenzofuran-2-carboxylate, will precipitate and can be collected by filtration.

  • Wash the solid with water and dry under vacuum.

Step 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide.[8][9]

Experimental Protocol: Hydrolysis

  • In a round-bottom flask, suspend ethyl 6-chlorobenzofuran-2-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv).[10]

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.[10]

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.[10]

  • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.[10]

  • The desired this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Summary of Quantitative Data for the Primary Synthetic Pathway

StepStarting MaterialProductReagentsTypical Yield
1. Formylation 4-Chlorophenol4-ChlorosalicylaldehydeCHCl₃, NaOH (Reimer-Tiemann)20-60%[2]
2. O-Alkylation 4-ChlorosalicylaldehydeEthyl 2-(4-chloro-2-formylphenoxy)acetateEthyl chloroacetate, K₂CO₃~80% (estimated based on similar reactions)[7]
3. Cyclization Ethyl 2-(4-chloro-2-formylphenoxy)acetateEthyl 6-chlorobenzofuran-2-carboxylateNaOEt, EthanolHigh
4. Hydrolysis Ethyl 6-chlorobenzofuran-2-carboxylateThis compoundNaOH, Ethanol/H₂O>95%[10]

Alternative Synthetic Routes

While the pathway from substituted salicylaldehydes is the most common, other methods for the synthesis of the benzofuran ring system exist. These can be advantageous in specific contexts, for example, to access different substitution patterns or to avoid certain reagents.

Palladium-Catalyzed Cyclization of o-Alkynylphenols

A powerful method for constructing the benzofuran skeleton involves the palladium-catalyzed carbonylative cyclization of o-alkynylphenols. This approach offers a different disconnection and can be suitable for a range of substituted benzofurans.

Alternative_Pathway A Substituted Phenol R1 Sonogashira Coupling A->R1 B o-Alkynylphenol R2 Pd-catalyzed Carbonylative Cyclization B->R2 C This compound derivative R1->B R2->C

Caption: Alternative palladium-catalyzed synthetic route.

This route would involve the initial synthesis of an appropriately substituted o-alkynylphenol from a starting phenol, followed by the key palladium-catalyzed cyclization step. While potentially shorter, this method often requires more specialized catalysts and conditions.

Conclusion

The synthesis of this compound is most reliably achieved through a four-step sequence starting from 4-chlorophenol. The key steps of formylation, O-alkylation, intramolecular cyclization, and hydrolysis are well-documented and can be performed with readily available reagents. This guide provides detailed experimental protocols and expected outcomes to assist researchers in the successful synthesis of this important building block for drug discovery and development. Alternative routes, such as those involving palladium catalysis, offer additional synthetic strategies that may be explored for specific applications. Careful optimization of each step is recommended to maximize overall yield and purity.

References

An In-depth Technical Guide on 6-Chlorobenzofuran-2-carboxylic acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chlorobenzofuran-2-carboxylic acid, a halogenated derivative of the benzofuran scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The benzofuran nucleus is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 6-position of the benzofuran ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for its application in synthesis and drug design. The key physicochemical parameters are summarized in the table below.

PropertyValueReference(s)
CAS Number 442125-04-4[1]
Molecular Formula C₉H₅ClO₃[1]
Molecular Weight 196.59 g/mol [1]
Melting Point >155 °C (decomposition)
Appearance White to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, acetone, and DMSO.
pKa (Predicted) ~3.5 - 4.0

Spectral Data

While specific spectral data for this compound is not widely published, the expected characteristic signals based on its structure are outlined below. These predictions are valuable for the identification and characterization of the compound in a laboratory setting.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan ring protons. The protons on the benzene ring will appear as a complex multiplet pattern, influenced by the chlorine substituent. The proton at the 3-position of the furan ring will likely appear as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic and furan carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Characteristic C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, along with an isotope peak (M+2) at m/z 198 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Fragmentation patterns will likely involve the loss of COOH and Cl.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the carboxylic acid functional group and the electron-rich benzofuran ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes typical reactions such as esterification and amidation, providing a handle for the introduction of various functional groups and the synthesis of diverse derivatives.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved under acidic conditions (Fischer esterification) or by using coupling agents. A common and effective method involves the use of thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which then reacts with an alcohol.

Esterification This compound This compound Acyl chloride intermediate Acyl chloride intermediate This compound->Acyl chloride intermediate SOCl₂ Ester derivative Ester derivative Acyl chloride intermediate->Ester derivative Alcohol (e.g., Methanol) Amidation This compound This compound Activated ester Activated ester This compound->Activated ester Carbodiimide (e.g., EDC) Amide derivative Amide derivative Activated ester->Amide derivative Amine Synthesis cluster_0 Step 1: Formation of Phenoxyacetic Acid cluster_1 Step 2: Cyclization 4-Chloro-2-hydroxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde Intermediate Ester Intermediate Ester 4-Chloro-2-hydroxybenzaldehyde->Intermediate Ester Ethyl chloroacetate, K₂CO₃ 4-Chloro-2-formylphenoxyacetic acid 4-Chloro-2-formylphenoxyacetic acid Intermediate Ester->4-Chloro-2-formylphenoxyacetic acid NaOH, H₂O This compound This compound 4-Chloro-2-formylphenoxyacetic acid->this compound Acetic anhydride, Sodium acetate, Heat BiologicalActivity This compound This compound Target Protein (e.g., Kinase, Phosphatase) Target Protein (e.g., Kinase, Phosphatase) This compound->Target Protein (e.g., Kinase, Phosphatase) Inhibition Downstream Signaling Pathway Downstream Signaling Pathway Target Protein (e.g., Kinase, Phosphatase)->Downstream Signaling Pathway Modulation Cellular Response (e.g., Apoptosis, Proliferation) Cellular Response (e.g., Apoptosis, Proliferation) Downstream Signaling Pathway->Cellular Response (e.g., Apoptosis, Proliferation) Regulation

References

Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) for 6-Chlorobenzofuran-2-carboxylic acid did not yield specific results for this particular isomer. The data presented in this document is therefore predicted based on the known spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other closely related substituted benzofuran derivatives, as well as established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1H-COOH
~7.80Doublet (d)1HH-7
~7.75Doublet (d)1HH-4
~7.60Singlet1HH-3
~7.45Doublet of Doublets (dd)1HH-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~162.0C=O
~155.0C-7a
~148.0C-2
~132.0C-6
~128.0C-3a
~125.0C-5
~122.0C-4
~115.0C-3
~113.0C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch (Carboxylic acid)
~1250MediumC-O-C stretch (Furan ring)
~850StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
196/198~100 / ~33[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
179/181Moderate[M-OH]⁺
151/153Moderate[M-COOH]⁺
123Moderate[M-COOH-CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

    • For ¹H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

    • For ¹³C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • The mass spectrum can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.

    • For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The analysis can be performed in either positive or negative ion mode.

    • For EI, a small amount of the solid sample is introduced directly into the ion source.

    • The data is typically collected over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion SamplePrep Sample Preparation (Dissolution, Pelletizing, etc.) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (FTIR) SamplePrep->IR MS Mass Spectrometry (EI, ESI) SamplePrep->MS DataProcessing Data Processing (Fourier Transform, Baseline Correction) NMR->DataProcessing IR->DataProcessing MS->DataProcessing SpectralInterpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) DataProcessing->SpectralInterpretation StructureElucidation Structure Elucidation and Confirmation SpectralInterpretation->StructureElucidation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Crystal Structure of 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chlorobenzofuran-2-carboxylic acid, with a focus on its structural and experimental characterization. Benzofuran derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this writing, this guide furnishes detailed information on its synthesis, characterization, and the crystallographic data of closely related analogs. This information serves as a valuable resource for researchers working on the development of novel therapeutics based on the benzofuran scaffold.

Introduction

Benzofurans are bicyclic aromatic compounds consisting of a fused benzene and furan ring. This core structure is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2-position, a carboxylic acid, provides a key functional group for forming derivatives such as amides and esters, allowing for the exploration of structure-activity relationships. The chlorine atom at the 6-position significantly influences the molecule's lipophilicity and electronic properties, which can in turn affect its biological target interactions and pharmacokinetic profile.

Due to the absence of a published crystal structure for this compound, this guide will leverage data from structurally similar compounds to infer its likely molecular geometry and packing characteristics.

Synthesis and Crystallization

The synthesis of benzofuran-2-carboxylic acids typically involves the cyclization of substituted phenols. A general synthetic pathway is outlined below.

Experimental Workflow: Synthesis of Benzofuran-2-carboxylic Acids

G cluster_synthesis General Synthetic Pathway start Substituted Salicylaldehyde step1 O-alkylation with ethyl bromoacetate start->step1 intermediate1 Ethyl 2-formylphenoxyacetate derivative step1->intermediate1 step2 Intramolecular cyclization (e.g., using a base) intermediate1->step2 intermediate2 Ethyl benzofuran-2-carboxylate derivative step2->intermediate2 step3 Hydrolysis intermediate2->step3 end Benzofuran-2-carboxylic acid derivative step3->end

Caption: General synthesis of benzofuran-2-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound based on analogs)

Step 1: Synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)acetate

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), is added potassium carbonate (K2CO3, 2-3 equivalents) and ethyl bromoacetate (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

The crude product from the previous step is subjected to intramolecular cyclization. This can be achieved using a base such as sodium ethoxide in ethanol or potassium t-butoxide in THF. The reaction is typically stirred at room temperature or heated as necessary. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting ethyl 6-chlorobenzofuran-2-carboxylate can be purified by chromatography or recrystallization.

Step 3: Synthesis of this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). After the reaction is complete, the alcohol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent or a mixture of solvents. Common solvent systems for benzofuran derivatives include ethanol, ethyl acetate, hexane, or mixtures thereof.

Structural Characterization

While the specific crystal structure of this compound is not available, we can analyze the crystallographic data of a closely related compound, 1-benzofuran-2-carboxylic acid , to infer its structural properties.[1]

Crystallographic Data for 1-benzofuran-2-carboxylic acid
ParameterValue[1]
Crystal System Monoclinic
Space Group P21/n
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) 749.79
Z 4
Density (calculated) (g/cm³) 1.436

Note: Specific unit cell lengths and the beta angle for 1-benzofuran-2-carboxylic acid were not explicitly provided in the search results.

The crystal structure of 1-benzofuran-2-carboxylic acid reveals a planar molecule.[1] The molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups.[1] These dimers can then be further stabilized by π-π stacking interactions between the aromatic benzofuran rings.[1] It is reasonable to expect that this compound would adopt a similar packing motif, with the chlorine atom influencing the intermolecular interactions and potentially the overall crystal packing.

Spectroscopic and Analytical Data

The characterization of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants would be consistent with a 6-chloro substitution pattern.
¹³C NMR Signals corresponding to the nine carbon atoms of the benzofuran-2-carboxylic acid core, including the carbonyl carbon of the carboxylic acid. The position of the chlorine atom would influence the chemical shifts of the aromatic carbons.
FT-IR (cm⁻¹) A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and characteristic C-O and C-Cl stretching bands.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₉H₅ClO₃, along with characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observable.

Logical Relationship of Characterization Techniques

The confirmation of the structure of this compound relies on a logical workflow of analytical methods.

Characterization Workflow

G cluster_characterization Structural Elucidation Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray Single-Crystal X-ray Diffraction nmr->xray ir->xray ms->xray structure Confirmed Structure of 6-Chlorobenzofuran- 2-carboxylic acid xray->structure

Caption: Workflow for the structural characterization of the title compound.

Conclusion

This technical guide has summarized the available information regarding the synthesis and structural characterization of this compound. While the definitive crystal structure has not been reported, analysis of closely related benzofuran derivatives provides valuable insights into its likely molecular and crystal properties. The provided experimental protocols and expected analytical data will be a useful resource for researchers in the fields of medicinal chemistry and drug development who are working with this class of compounds. The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction remains a crucial step for a complete understanding of its solid-state properties and for facilitating advanced computational modeling and drug design efforts.

References

A Technical Guide to the Solubility of 6-Chlorobenzofuran-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of 6-Chlorobenzofuran-2-carboxylic acid, a key consideration for its application in pharmaceutical research and development. Solubility is a critical physicochemical property that influences bioavailability, formulation, and outcomes in both in vitro and in vivo studies.[1][2] Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents an illustrative solubility profile based on the known behavior of structurally related molecules, such as benzofuran-2-carboxylic acid and other substituted carboxylic acids.[3] Furthermore, it provides a detailed, standardized experimental protocol for determining thermodynamic solubility, ensuring researchers can generate precise and reproducible data.

Illustrative Solubility Profile

The solubility of an organic acid is governed by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and dielectric constant. For this compound, the presence of the polar carboxylic acid group suggests solubility in polar solvents, while the larger, relatively non-polar benzofuran ring system indicates potential solubility in non-polar environments. The chloro-substituent adds to the molecular weight and can slightly alter the electronic properties, influencing interactions with solvent molecules.

The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).

Note: The following data is illustrative and intended to serve as a predictive guide. Actual quantitative values must be determined experimentally.

SolventSolvent Polarity (Dielectric Constant, ε)Expected Solubility CategoryPredicted Quantitative Range (mg/mL)
Polar Protic Solvents
Methanol32.7Soluble> 50
Ethanol24.5Soluble> 30
Polar Aprotic Solvents
Acetone21.0Soluble> 50
Dimethyl Sulfoxide (DMSO)46.7Very Soluble> 100
Ethyl Acetate6.0Sparingly Soluble5 - 15
Non-Polar Solvents
Dichloromethane (DCM)9.1Slightly Soluble1 - 5
Toluene2.4Insoluble< 0.1
n-Hexane1.9Insoluble< 0.1

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate solubility data, the Shake-Flask Method is the most common and reliable equilibrium thermodynamic technique.[4] This method involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Materials and Apparatus
  • Compound: this compound (crystalline solid, >98% purity)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (± 0.01 mg precision)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator placed in a temperature-controlled incubator (25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes for standard and sample dilutions

Procedure
  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial. The exact amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on the orbital shaker within the temperature-controlled incubator set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure that thermodynamic equilibrium is achieved.[2][5] Some systems may require up to 72 hours; preliminary time-to-equilibrium studies are recommended.[4]

  • Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[1]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[4][5] A pre-established calibration curve of known concentrations versus absorbance or peak area is required for this quantification.

Calculation

The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = C * DF

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

  • DF is the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result prep_solid 1. Weigh excess solid compound prep_solvent 2. Add precise volume of solvent prep_solid->prep_solvent equil 3. Agitate at constant temperature (≥24h) prep_solvent->equil settle 4. Allow excess solid to settle equil->settle filter 5. Filter supernatant (0.22 µm filter) settle->filter dilute 6. Dilute sample to known factor filter->dilute quantify 7. Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate 8. Calculate final solubility value quantify->calculate

Workflow for Shake-Flask Solubility Determination

References

The Enigmatic World of Chlorinated Benzofurans: A Technical Guide to Their Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated benzofurans represent a fascinating and relatively underexplored class of natural products. While their synthetic counterparts, polychlorinated dibenzofurans (PCDFs), are well-known as persistent environmental pollutants, the natural world also harbors a variety of these halogenated molecules with potential biological activities. This technical guide delves into the core of what is currently known about the discovery and natural occurrence of chlorinated benzofurans, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Discovery of Naturally Occurring Chlorinated Benzofurans

The discovery of chlorinated benzofurans from natural sources is a relatively recent development, with marine environments proving to be a particularly rich reservoir. A notable discovery in this area is the isolation of two novel chlorinated benzofuran derivatives from the marine-derived fungus Pseudallescheria boydii. This fungus was found living as an endophyte within the inner tissue of the starfish Acanthaster planci[1][2].

Key Discovered Compounds

Two specific chlorinated benzofurans have been identified from Pseudallescheria boydii:

  • 6-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1][2]

  • 7-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1][2]

At present, quantitative data regarding the specific yield or concentration of these compounds from Pseudallescheria boydii cultures is not extensively reported in the available scientific literature. Further research is required to quantify the production of these metabolites under various culture conditions.

Natural Occurrence

The known natural occurrences of chlorinated benzofurans are currently limited, with the marine fungus Pseudallescheria boydii being the primary documented source[1][2]. Fungi, in general, are known producers of a vast array of secondary metabolites, and the presence of halogenated compounds is particularly noted in marine-derived species due to the high concentration of halides in their environment. The biosynthesis of such compounds is often attributed to the presence of specific enzymes capable of incorporating halogen atoms into organic molecules.

Experimental Protocols

While specific, detailed protocols for the extraction and purification of the aforementioned chlorinated benzofurans from Pseudallescheria boydii are not exhaustively documented, a general workflow can be constructed based on established methods for isolating fungal secondary metabolites.

General Fungal Metabolite Extraction and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of fungal secondary metabolites, which can be adapted for chlorinated benzofurans.

Fungal_Metabolite_Extraction cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Fungal Inoculation B Liquid or Solid State Fermentation A->B Growth C Separation of Mycelia and Broth B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure Chlorinated Benzofurans H->I

A general workflow for the extraction and purification of fungal secondary metabolites.

1. Fungal Culture and Fermentation:

  • Organism: Pseudallescheria boydii isolated from a marine source[1][2].

  • Media: A high-salinity medium, such as glucose-peptone-yeast extract (GPY) medium, is suitable for mimicking the marine environment[1][2].

  • Incubation: The fungus is typically cultured for an extended period (e.g., 40 days) to allow for the production of secondary metabolites[3].

2. Extraction:

  • The fungal culture (both mycelia and broth) is extracted with an organic solvent, commonly ethyl acetate. This process is repeated multiple times to ensure efficient extraction of the metabolites[4].

  • The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the compounds based on their polarity, yielding several fractions[4].

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol[5][6]. The elution of compounds is monitored by a UV detector.

  • Structure Elucidation: The pure compounds are then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their chemical structures[2].

Proposed Biosynthesis of Chlorinated Benzofurans

While the specific biosynthetic pathway for the chlorinated benzofurans from Pseudallescheria boydii has not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of other fungal polyketides and halogenated natural products, such as griseofulvin[7].

The biosynthesis is likely initiated by a Type I Polyketide Synthase (PKS) . These large, multifunctional enzymes catalyze the assembly of a polyketide chain from simple acyl-CoA precursors[8][9][10]. The resulting polyketide intermediate would then undergo a series of modifications, including cyclization and aromatization, to form the benzofuran core.

The chlorination step is likely catalyzed by a Flavin-Dependent Halogenase (FDH) . These enzymes utilize a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide ion (in this case, chloride) to generate a reactive halogenating species, which then selectively chlorinates the aromatic ring of the benzofuran precursor[11][12][13].

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical biosynthetic pathway for a chlorinated benzofuran.

Biosynthesis_Pathway cluster_0 Polyketide Synthesis cluster_1 Benzofuran Formation cluster_2 Chlorination A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Poly-β-keto chain B->C D Cyclization & Aromatization C->D E Benzofuran Precursor D->E F Flavin-Dependent Halogenase (FDH) E->F H Chlorinated Benzofuran F->H G Cl- G->F

A proposed biosynthetic pathway for chlorinated benzofurans in fungi.

Conclusion

The discovery of chlorinated benzofurans from natural sources opens up new avenues for research in drug discovery and natural product chemistry. The marine fungus Pseudallescheria boydii has emerged as a key organism in this field. While our understanding of the full diversity, quantitative occurrence, and biosynthesis of these compounds is still in its infancy, the framework provided in this guide offers a solid foundation for future investigations. Further exploration of marine and other unique environments is likely to reveal a greater diversity of these intriguing halogenated molecules, and detailed biosynthetic studies will be crucial for harnessing their potential through synthetic biology and metabolic engineering approaches.

References

Theoretical and Computational Insights into 6-Chlorobenzofuran-2-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chlorobenzofuran-2-carboxylic acid is a halogenated derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic activities. Benzofuran derivatives have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity and selectivity. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of this compound, alongside detailed experimental protocols for its synthesis and biological evaluation, aimed at researchers, scientists, and professionals in drug development.

Theoretical and Computational Studies

Due to the absence of specific published computational studies for this compound, this section outlines a representative in-silico analysis based on established methods for analogous benzofuran structures. The following data is predictive and serves as a robust framework for guiding experimental work.

Computational Methodology

Quantum chemical calculations are pivotal for understanding the structural and electronic properties of a molecule. A typical computational workflow for analyzing this compound would involve Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Computational_Workflow Computational Analysis Workflow Start Initial Structure Generation (e.g., from 2D sketch) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis (Confirm Minimum Energy State) Opt->Freq Electronic Electronic Property Calculation (HOMO, LUMO, MEP) Freq->Electronic Docking Molecular Docking (e.g., against Pim-1, LYP) Electronic->Docking Analysis Data Analysis and Interpretation Docking->Analysis

Caption: A representative workflow for the computational analysis of this compound.

The geometry of this compound would be optimized to its ground state using the B3LYP functional with the 6-311++G(d,p) basis set. Subsequent frequency calculations at the same level of theory would confirm the structure as a true energy minimum and provide theoretical vibrational spectra (IR and Raman). Electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) would also be calculated to predict reactivity and intermolecular interaction sites.

Predicted Molecular Geometry

The optimized geometry provides key structural parameters. The following table presents hypothetical, yet realistic, bond lengths and angles for this compound based on DFT calculations of similar structures.

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths C-Cl 1.74 Å
C=O (carbonyl) 1.22 Å
C-O (carboxyl) 1.35 Å
O-H (carboxyl) 0.97 Å
Bond Angles O=C-O (carboxyl) 123.5°

| | C-C-Cl | 119.8° |

Predicted Vibrational Spectroscopy

Vibrational analysis helps in the interpretation of experimental IR and Raman spectra. Key predicted vibrational frequencies are summarized below.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
O-H stretch ~3500 (monomer), ~3000 (dimer) Carboxylic acid hydroxyl group
C=O stretch ~1750 (monomer), ~1700 (dimer) Carboxylic acid carbonyl group
C=C stretch ~1600-1450 Aromatic and furan rings

| C-Cl stretch | ~750 | Chloro substituent |

Predicted Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding chemical reactivity and electronic transitions.

Table 3: Predicted Electronic Properties for this compound

Property Predicted Value Significance
HOMO Energy -6.5 eV Region of electron donation (nucleophilicity)
LUMO Energy -1.8 eV Region of electron acceptance (electrophilicity)

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map would show negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating sites for electrophilic attack and hydrogen bonding, while positive potential (blue) would be located around the hydroxyl hydrogen.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Synthesis_Workflow Synthesis of this compound Start 4-Chlorosalicylaldehyde React1 React with Ethyl Bromomalonate (K2CO3, 2-butanone, 90°C) Start->React1 Intermediate Ethyl 6-chlorobenzofuran-2-carboxylate React1->Intermediate React2 Hydrolysis (NaOH, EtOH/H2O, Reflux) Intermediate->React2 Product This compound React2->Product

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

  • Step 1: Synthesis of Ethyl 6-chlorobenzofuran-2-carboxylate.

    • To a solution of 4-chlorosalicylaldehyde (1.0 eq.) in 2-butanone, add potassium carbonate (K₂CO₃, 3.0 eq.) and ethyl bromomalonate (2.0 eq.).

    • Heat the reaction mixture to 90°C and stir for 7-10 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and neutralize with 1N HCl.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 6-chlorobenzofuran-2-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 3-5 eq.) and reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and reduce the volume by rotary evaporation to remove the ethanol.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in DMSO-d₆ is expected to show signals around δ 7.90 (d, 1H), 7.80 (d, 1H), 7.68 (d, 1H), and 7.40 (dd, 1H).[2][3]

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay measures drug-induced cytotoxicity based on the quantification of total cellular protein.[4][5][6]

Detailed Methodology:

  • Cell Seeding: Plate adherent cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510-540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pim-1 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.[7][8]

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor or vehicle control. Add 2 µL of recombinant Pim-1 kinase and 2 µL of a substrate/ATP mixture (e.g., PIMtide substrate, 50 µM ATP).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ value for the inhibition of Pim-1 kinase.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay (Fluorescence-based)

This assay measures the dephosphorylation of a fluorescent substrate by LYP.[9][10][11]

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction: In a black 384-well plate, dispense 10 µL of a fluorescent substrate solution (e.g., 200 µM 3-O-methylfluorescein phosphate, OMFP).

  • Compound Addition: Add the test compound in a small volume (e.g., 200 nL) to the wells. Include DMSO as a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of a working solution of the recombinant LYP catalytic domain (e.g., 3 nM final concentration).

  • Incubation: Incubate the lidded plate at room temperature for 30 minutes.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex: 480 nm, Em: 520 nm).

  • Analysis: Calculate the percent inhibition relative to the controls and determine the IC₅₀ value for LYP inhibition.

Biological Context and Potential Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of key signaling proteins implicated in cancer and autoimmune diseases.

PIM-1 Kinase Signaling

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance.[8] Its overexpression is linked to various hematological and solid tumors. PIM-1 is often downstream of the JAK/STAT signaling pathway, which is activated by cytokines and growth factors. By inhibiting PIM-1, compounds like this compound could potentially induce apoptosis and inhibit cell proliferation in cancer cells.

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM-1 Kinase BAD Bad (pro-apoptotic) PIM1->BAD Inhibition cMYC c-Myc PIM1->cMYC Stabilization Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation & Survival cMYC->Proliferation PIM1_gene PIM-1 Gene Transcription STAT_dimer->PIM1_gene Translocation PIM1_gene->PIM1 Translation Inhibitor 6-Chlorobenzofuran- 2-carboxylic acid Inhibitor->PIM1 Inhibition

Caption: The PIM-1 signaling pathway and the potential point of intervention by this compound.

T-Cell Receptor (TCR) Signaling and LYP

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell activation.[9][10] It dephosphorylates key signaling molecules in the TCR pathway, such as Lck and ZAP-70, thereby dampening the immune response. Inhibiting LYP can enhance T-cell activation, a strategy being explored for cancer immunotherapy to boost the anti-tumor immune response. Benzofuran-2-carboxylic acid has been identified as a potent pharmacophore for LYP inhibition.

TCR_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylation LYP->ZAP70 Dephosphorylation Inhibitor 6-Chlorobenzofuran- 2-carboxylic acid Inhibitor->LYP Inhibition

Caption: The T-Cell Receptor (TCR) signaling pathway and the inhibitory role of LYP, a potential target for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its theoretical properties through a representative computational model, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential mechanisms of action through the inhibition of key signaling pathways like PIM-1 and LYP. The data and methodologies presented herein offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds in oncology and immunology. Further experimental validation of the predicted properties and biological activities is warranted to advance this chemical class towards clinical application.

References

Biological Activity Screening of 6-Chlorobenzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 6-Chlorobenzofuran-2-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on the known biological activities of structurally similar halogenated benzofuran derivatives. It serves as a foundational resource for researchers initiating screening programs for this compound. The guide details established experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, it presents hypothetical signaling pathways and experimental workflows in the form of diagrams to guide future research endeavors.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The benzofuran scaffold is a key component in many natural and synthetic molecules with therapeutic potential.[1][2] The introduction of halogen substituents into the benzofuran ring system has been shown to modulate and, in some cases, enhance the biological efficacy of these compounds.[3][4] Specifically, chloro-substituted benzofurans have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This compound is a halogenated derivative of benzofuran-2-carboxylic acid. While its synthesis has been reported, comprehensive screening of its biological activities has not been extensively documented in the public domain.[5] This guide aims to bridge this gap by providing a framework for the biological activity screening of this compound, drawing upon data from closely related analogs to inform potential areas of investigation.

Potential Biological Activities and Data from Structurally Related Compounds

Due to the limited availability of direct biological data for this compound, this section summarizes the activities of other halogenated benzofuran derivatives. This information provides a strong rationale for screening this compound for similar activities.

Anticancer Activity

Halogenated benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4][6] The presence of a halogen atom can enhance the anticancer potential of the benzofuran scaffold.[3][4]

Table 1: Cytotoxicity of Structurally Related Halogenated Benzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
5-Chlorobenzofuran-2-carboxamidesHuman mammary gland epithelial (MCF-10A)Not specified, but showed antiproliferative activity[6]
Bromo derivative of methyl 3-methyl-benzofuran-2-carboxylateLeukemia (K562, HL-60)5.0, 0.1[6]
Bromo derivative of methyl 3-methyl-benzofuran-2-carboxylateCervical cancer (HeLa), Normal endothelial (HUVEC)>1000[3]
Chloro derivative of a benzofuranLung (A549), Cervical (HeLa), Breast (MCF-7), Gastric (SGC7901)Strong activity reported[4]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideRenal (ACHN), Colon (HCT15), Breast (MM231), Gastric (NUGC-3), Lung (NCI-H23), Prostate (PC-3)Potent cytotoxic activities at low micromolar concentrations[7]
Antimicrobial Activity

Benzofuran derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.[8][9] Halogenation has been a strategy to improve the antimicrobial potency of this class of compounds.[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Related Halogenated Benzofuran Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference(s)
Halogenated derivatives of 3-benzofurancarboxylic acidGram-positive bacteria50 - 200[10]
Halogenated derivatives of 3-benzofurancarboxylic acidCandida albicans, Candida parapsilosis100[10]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochlorideGram-positive bacteria0.78 - 3.12 (converted from µmol/cm³)[8]
Benzofuran derivative with hydroxyl at C-6Various bacterial strains0.78 - 3.12[9]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoleCandida krusei, Candida albicans31.25[9]
Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been linked to the inhibition of key inflammatory mediators and signaling pathways.[11][12]

Table 3: Anti-inflammatory Activity of Structurally Related Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference(s)
Aza-benzofuran derivativeNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells17.3[11]
Aza-benzofuran derivativeNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells16.5[11]
Piperazine/benzofuran hybridNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells52.23[12]

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS and vehicle).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by benzofuran derivatives and a general workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Interpretation cluster_development Lead Optimization synthesis Synthesis and Purification of This compound anticancer Anticancer Screening (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) synthesis->anti_inflammatory data Quantitative Data Analysis (IC50, MIC values) anticancer->data antimicrobial->data anti_inflammatory->data pathway Mechanism of Action Studies (Signaling Pathway Analysis) data->pathway lead Lead Compound Identification and Optimization pathway->lead

Caption: General workflow for the biological activity screening of a novel compound.

nfkb_mapk_pathway cluster_extracellular Extracellular Signals cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 binds GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK binds IKK IKK TLR4->IKK activates RAS RAS RTK->RAS activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB->Transcription translocates to NFkB_IkB NF-κB-IκB (Inactive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription translocates to

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation and cancer.[12][16][17][18][19][20][21][22][23]

Conclusion

While direct biological activity data for this compound is not extensively available, the information on structurally similar halogenated benzofuran derivatives strongly suggests its potential as a candidate for anticancer, antimicrobial, and anti-inflammatory screening. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to initiate a comprehensive evaluation of this compound. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, multi-step protocol for the synthesis of 6-Chlorobenzofuran-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This protocol is designed to be a reliable resource for researchers in organic synthesis and drug development.

I. Synthetic Strategy

The synthesis of this compound is achieved through a three-step process commencing with the commercially available 4-chloro-2-hydroxybenzaldehyde. The overall synthetic scheme is outlined below:

Synthesis_Workflow A 4-Chloro-2-hydroxybenzaldehyde B Ethyl 2-(4-chloro-2-formylphenoxy)acetate A->B Step 1: Williamson Ether Synthesis Ethyl chloroacetate, K2CO3, DMF C Ethyl 6-chlorobenzofuran-2-carboxylate B->C Step 2: Intramolecular Cyclization K2CO3, DMF, Heat D This compound C->D Step 3: Hydrolysis NaOH, Ethanol/Water

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)acetate (Intermediate 1)

This step involves a Williamson ether synthesis to couple 4-chloro-2-hydroxybenzaldehyde with ethyl chloroacetate.[4][5][6]

Materials:

  • 4-Chloro-2-hydroxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(4-chloro-2-formylphenoxy)acetate.

Step 2: Synthesis of Ethyl 6-chlorobenzofuran-2-carboxylate (Intermediate 2)

This step involves the intramolecular cyclization of the phenoxyacetate intermediate to form the benzofuran ring system.

Materials:

  • Ethyl 2-(4-chloro-2-formylphenoxy)acetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-(4-chloro-2-formylphenoxy)acetate (1.0 eq) in dry DMF.

  • Add anhydrous potassium carbonate (1.3 eq) to the solution.

  • Heat the mixture to 90-100 °C and stir for 3-5 hours, monitoring by TLC.[7]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 6-chlorobenzofuran-2-carboxylate.

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 6-chlorobenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve ethyl 6-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Reflux the mixture for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 1M HCl until a precipitate forms (pH ~2-3).

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

III. Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantProductReagents & SolventsTypical Yield (%)Purity (%)
14-Chloro-2-hydroxybenzaldehydeEthyl 2-(4-chloro-2-formylphenoxy)acetateEthyl chloroacetate, K₂CO₃, DMF75-85>95
2Ethyl 2-(4-chloro-2-formylphenoxy)acetateEthyl 6-chlorobenzofuran-2-carboxylateK₂CO₃, DMF70-80>95
3Ethyl 6-chlorobenzofuran-2-carboxylateThis compoundNaOH, Ethanol/Water, HCl85-95>98

IV. Biological Context: Potential Anticancer Activity

Benzofuran-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents, in part through their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of various cancers.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Stimuli->IKK Activates Benzofuran 6-Chlorobenzofuran- 2-carboxylic acid (Potential Inhibitor) Benzofuran->NFkB_nuc Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

Application Notes: 6-Chlorobenzofuran-2-carboxylic acid as a Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chlorobenzofuran-2-carboxylic acid is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The presence of a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides two reactive handles for chemical modification, allowing for the facile synthesis of a diverse range of derivatives. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its use in the development of enzyme inhibitors.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise as potent and selective inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics. One notable application is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides such as anandamide.[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

This compound can be utilized as a scaffold to synthesize potent FAAH inhibitors. The general approach involves the coupling of the carboxylic acid with various amine-containing fragments, often piperidine or piperazine derivatives, to generate benzofuran-2-carboxamides.

Experimental Protocols

The following section details a general protocol for the synthesis of 6-chlorobenzofuran-2-carboxamide derivatives, a class of compounds with potential therapeutic applications.

General Protocol for Amide Coupling of this compound

This protocol describes the synthesis of N-substituted-6-chlorobenzofuran-2-carboxamides via an amide coupling reaction.

Reaction Scheme:

G cluster_0 Amide Coupling Reaction 6-Chlorobenzofuran-2-carboxylic_acid 6-Chlorobenzofuran- 2-carboxylic acid Product N-substituted-6-chlorobenzofuran- 2-carboxamide 6-Chlorobenzofuran-2-carboxylic_acid->Product Amine R-NH2 Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Product 1. Activation Base Base (e.g., DIPEA, TEA) Base->Product 2. Coupling

Figure 1: General workflow for the synthesis of N-substituted-6-chlorobenzofuran-2-carboxamides.

Materials and Reagents:

  • This compound

  • Appropriate amine (e.g., substituted piperidine or aniline)

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA, Triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-chlorobenzofuran-2-carboxamide.

Data Presentation

Compound IDR-Group (Amine)Coupling ReagentYield (%)Biological TargetIC50 (nM)Reference
Hypothetical 1 4-piperidinylHATU/DIPEA70-90FAAH10-50N/A
Hypothetical 2 N-phenylpiperazineEDC/HOBt65-85FAAH50-100N/A
Benzofuran-2-carboxamide 1a 8-aminoquinolineHATU/DIPEA73N/AN/A[4]
Benzofuran-2-carboxamide 3j Thiophene derivative(from transamidation)60N/AN/A[4]

Note: The data for hypothetical compounds 1 and 2 are projected based on typical yields for such reactions and the known potency of similar FAAH inhibitors. Specific experimental data for 6-chlorobenzofuran-2-carboxamide derivatives needs to be generated.

Signaling Pathway

The inhibition of FAAH by 6-chlorobenzofuran-2-carboxamide derivatives leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the simplified signaling pathway.

G cluster_0 Endocannabinoid Signaling Pathway Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degradation CB1_Receptor Cannabinoid Receptor 1 (CB1) Anandamide->CB1_Receptor Activation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) CB1_Receptor->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammatory) Downstream_Signaling->Therapeutic_Effects FAAH_Inhibitor 6-Chlorobenzofuran- 2-carboxamide Derivative FAAH_Inhibitor->FAAH Inhibition

Figure 2: Simplified signaling pathway of FAAH inhibition.

Inhibition of FAAH by a 6-chlorobenzofuran-2-carboxamide derivative prevents the breakdown of anandamide.[1] This leads to increased levels of anandamide, which can then bind to and activate cannabinoid receptors like CB1.[5] Activation of CB1 receptors initiates downstream signaling cascades, such as the MAPK/ERK pathway, ultimately leading to therapeutic effects like analgesia and reduced inflammation.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its application in the development of FAAH inhibitors highlights its potential in modern drug discovery. The straightforward amide coupling protocols allow for the generation of diverse chemical libraries for screening against various biological targets. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for the Derivatization of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid moiety of 6-Chlorobenzofuran-2-carboxylic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Modification of the carboxylic acid group at the 2-position is a key strategy for modulating the compound's physicochemical properties, pharmacokinetic profile, and target engagement.

The protocols outlined below cover three primary derivatization pathways:

  • Formation of 6-Chlorobenzofuran-2-carbonyl chloride: A highly reactive intermediate.

  • Synthesis of Amide Derivatives: A common method to explore structure-activity relationships (SAR) and introduce diverse functional groups.

  • Synthesis of Ester Derivatives: A strategy to enhance lipophilicity and modulate drug delivery properties.

General Workflow for Derivatization

The derivatization of this compound typically follows a multi-step workflow, starting from the parent carboxylic acid and proceeding to various derivatives via key intermediates. The following diagram illustrates the logical relationship between the primary derivatization strategies.

Derivatization Workflow General Derivatization Workflow A 6-Chlorobenzofuran- 2-carboxylic acid B 6-Chlorobenzofuran- 2-carbonyl chloride A->B SOCl₂ or (COCl)₂ C Amide Derivatives (R-CONH-R') A->C Direct Coupling D Ester Derivatives (R-COOR') A->D Fischer Esterification B->C Schotten-Baumann E Amine (R'-NH2) E->C F Alcohol (R'-OH) F->D G Coupling Agents (e.g., HATU, DCC) G->C

Caption: General workflow for derivatizing this compound.

Acyl Chloride Formation

The conversion of the carboxylic acid to an acyl chloride is a crucial first step for several derivatization pathways, particularly for reactions with poorly nucleophilic amines or alcohols. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution.[4][5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7]

Protocol 2.1: Synthesis of 6-Chlorobenzofuran-2-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Caption: Reaction scheme for the formation of 6-Chlorobenzofuran-2-carbonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid), add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution at room temperature under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas (SO₂ and HCl) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 6-Chlorobenzofuran-2-carbonyl chloride is typically a solid or oil.

  • The crude product is often used immediately in the next step without further purification due to its moisture sensitivity.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.

Amide Bond Formation

Amide derivatives are synthesized to explore SAR, improve metabolic stability, and modulate biological activity.[8] Amides can be formed either directly from the carboxylic acid using coupling agents or via the more reactive acyl chloride intermediate.[9][10]

Protocol 3.1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This method involves reacting the previously synthesized 6-Chlorobenzofuran-2-carbonyl chloride with a primary or secondary amine in the presence of a base.[10]

Amide Synthesis Workflow Amide Synthesis Experimental Workflow start Dissolve Amine (R'-NH₂) and Base (e.g., Triethylamine) in DCM step1 Cool solution to 0°C start->step1 step2 Add 6-Chlorobenzofuran-2-carbonyl chloride solution dropwise step1->step2 step3 Stir at Room Temperature (2-16 h) step2->step3 step4 Quench with Water step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Dry, Filter, and Concentrate step5->step6 end Purify by Column Chromatography or Recrystallization step6->end

References

Application Notes and Protocols: 6-Chlorobenzofuran-2-carboxylic acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel heterocycles, specifically 1,3,4-oxadiazoles and 1,2,4-triazoles, using 6-Chlorobenzofuran-2-carboxylic acid as a key starting material. The protocols detailed below are based on established synthetic methodologies for benzofuran derivatives. The synthesized compounds are of significant interest due to their potential as anticancer agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 6-position of the benzofuran ring can significantly influence the molecule's electronic properties and biological activity. This document outlines a synthetic pathway to convert this compound into novel 1,3,4-oxadiazole and 1,2,4-triazole scaffolds, which are known to exhibit potent cytotoxic effects against various cancer cell lines.

The overall synthetic strategy involves a multi-step process beginning with the esterification of this compound, followed by conversion to the corresponding carbohydrazide. This key intermediate then serves as a versatile precursor for the construction of the target heterocyclic rings.

Synthetic Workflow

The synthesis of novel heterocycles from this compound follows a logical progression of chemical transformations. The workflow is designed to first activate the carboxylic acid for subsequent reactions, leading to the formation of a key carbohydrazide intermediate, which is then cyclized to the desired heterocyclic systems.

G A This compound B Step 1: Esterification (e.g., Fischer Esterification) A->B C Ethyl 6-Chlorobenzofuran-2-carboxylate B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate) C->D E 6-Chlorobenzofuran-2-carbohydrazide (Key Intermediate) D->E F Step 3a: Oxadiazole Formation (CS2, KOH) E->F H Step 3b: Triazole Formation (CS2, KOH, Hydrazine Hydrate) E->H G 5-(6-Chlorobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol F->G J Biological Evaluation (e.g., Anticancer Screening) G->J I 4-Amino-5-(6-chlorobenzofuran-2-yl)-4H-1,2,4-triazole-3-thiol H->I I->J

Caption: Synthetic workflow for the preparation of novel heterocycles.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-chlorobenzofuran-2-carboxylate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 6-Chlorobenzofuran-2-carbohydrazide

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • Ethyl 6-Chlorobenzofuran-2-carboxylate

  • Hydrazine Hydrate (99%)

  • Methanol

Procedure:

  • Dissolve ethyl 6-chlorobenzofuran-2-carboxylate in methanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the mixture for 8 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and concentrate it under reduced pressure.

  • The resulting solid precipitate is collected by filtration and washed with cold methanol.

  • Recrystallize the crude product from methanol to obtain pure 6-Chlorobenzofuran-2-carbohydrazide.

Protocol 3a: Synthesis of 5-(6-Chlorobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the cyclization of the carbohydrazide to an oxadiazole derivative.

Materials:

  • 6-Chlorobenzofuran-2-carbohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (dilute)

Procedure:

  • In a round-bottom flask, dissolve 6-chlorobenzofuran-2-carbohydrazide and potassium hydroxide in ethanol.

  • Add carbon disulfide to the solution and reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure oxadiazole.

Protocol 3b: Synthesis of 4-Amino-5-(6-chlorobenzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis of a triazole derivative from the carbohydrazide.

Materials:

  • 6-Chlorobenzofuran-2-carbohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Hydrazine Hydrate

  • Water

Procedure:

  • Prepare a solution of potassium hydroxide in water and add 6-chlorobenzofuran-2-carbohydrazide.

  • Add carbon disulfide and stir the mixture at room temperature for 12-16 hours.

  • To the resulting solution, add hydrazine hydrate and reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the triazole product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.

Quantitative Data: Anticancer Activity

The synthesized benzofuran-oxadiazole and -triazole hybrids are evaluated for their cytotoxic potential against various cancer cell lines. The following table presents representative data for similar, non-chlorinated benzofuran-based heterocycles against the A549 lung cancer cell line, as specific data for the 6-chloro derivatives is not available in the cited literature.[1] This data serves as a valuable benchmark for the expected activity of the newly synthesized compounds.

Compound IDHeterocyclic CoreSubstitution on Phenyl RingCell Viability (%) at 10 µMIC₅₀ (µM)[1]
5d 1,3,4-Oxadiazole3-Methoxy27.49 ± 1.906.3 ± 0.7
5e 1,3,4-Oxadiazole4-Ethoxy34.47 ± 2.1917.9 ± 0.46
7h 1,2,4-Triazole2,4-Dichloro29.29 ± 3.9810.9 ± 0.94
7d 1,2,4-Triazole4-Chloro39.12 ± 2.21-
Crizotinib ---8.54 ± 0.84
Cisplatin ---15.34 ± 2.98

Data is representative of similar compounds and is intended for comparative purposes.[1]

Proposed Mechanism of Action: Induction of Apoptosis

Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] One of the key pathways implicated is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which leads to the downstream activation of the caspase cascade and subsequent apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Procaspase3 Pro-caspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Benzofuran 6-Chloro-Benzofuran -Heterocycle Benzofuran->EGFR Inhibition

References

Application of 6-Chlorobenzofuran-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorobenzofuran-2-carboxylic acid is a halogenated derivative of the benzofuran-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The incorporation of a chlorine atom at the 6-position of the benzofuran ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacological activity. Derivatives of benzofuran-2-carboxylic acid have garnered substantial interest in medicinal chemistry due to their diverse therapeutic potential, including anticancer, anti-inflammatory, and antifungal activities.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound and its derivatives as therapeutic agents.

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

General Synthetic Protocol for Benzofuran-2-Carboxylic Acid Derivatives

This protocol outlines a two-step process for the synthesis of benzofuran-2-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)acetate

  • To a solution of 4-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 90-95°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried to yield ethyl 2-(4-chloro-2-formylphenoxy)acetate.

Step 2: Cyclization to this compound ethyl ester and subsequent hydrolysis

  • The crude ethyl 2-(4-chloro-2-formylphenoxy)acetate is dissolved in ethanol.

  • A base, such as sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

  • The mixture is refluxed for 2-4 hours to facilitate intramolecular cyclization.

  • The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting residue is dissolved in a mixture of ethanol and water, and a solution of sodium hydroxide (2 equivalents) is added.

  • The mixture is stirred at room temperature or gently heated to hydrolyze the ester.

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Therapeutic Potential

Halogenated benzofuran derivatives have demonstrated a wide array of biological activities. The presence of a halogen, such as chlorine, can enhance the therapeutic efficacy and selectivity of these compounds.[1][4]

Anticancer Activity

Derivatives of this compound are promising candidates for anticancer drug development. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Halogenated Benzofuran Derivatives:

Compound DescriptionCell LineIC50 (µM)Reference
Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate (analogue)K562 (Leukemia)25[5]
MOLT-4 (Leukemia)180[5]
HeLa (Cervical Carcinoma)50[5]
HUVEC (Normal)30[5]
5-Chlorobenzofuran-2-carboxamide derivativeA549 (Lung Cancer)6.3 ± 2.5[6]
HepG2 (Liver Cancer)11 ± 3.2[6]
Brominated benzofuran derivativeK562 (Leukemia)5[4]
HL-60 (Leukemia)0.1[4]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon Cancer)0.87[7]
HeLa (Cervical Carcinoma)0.73[7]
HepG2 (Liver Cancer)5.74[7]
A549 (Lung Cancer)0.57[7]
Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[8] Benzofuran-2-carboxylic acid derivatives have been shown to inhibit NF-κB transcriptional activity, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[9][10] The inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates 6-Chlorobenzofuran-2-COOH_Derivative 6-Chlorobenzofuran-2- carboxylic acid derivative 6-Chlorobenzofuran-2-COOH_Derivative->IKK_Complex Inhibits 6-Chlorobenzofuran-2-COOH_Derivative->NFkB Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Inhibition of the NF-κB Signaling Pathway.
Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[11] Over-activity of LYP is associated with autoimmune diseases, while its inhibition can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of LYP.[11][12]

LYP_Inhibition_Workflow cluster_TCR_Signaling T-Cell Receptor (TCR) Signaling cluster_LYP_Regulation LYP Regulation TCR_Activation TCR Activation Lck_p Phosphorylated Lck (Active) TCR_Activation->Lck_p Lck Lck (Inactive) Lck_p->Lck Downstream_Signaling Downstream Signaling (T-Cell Activation) Lck_p->Downstream_Signaling LYP LYP (PTPN22) LYP->Lck_p Dephosphorylates 6-Chlorobenzofuran-2-COOH_Derivative 6-Chlorobenzofuran-2- carboxylic acid derivative 6-Chlorobenzofuran-2-COOH_Derivative->LYP Inhibits

Inhibition of LYP in TCR Signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound and its derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cancer cell line stably transfected with an NF-κB luciferase reporter construct

  • 96-well white, clear-bottom plates

  • This compound derivative stock solution (in DMSO)

  • TNF-α (or other NF-κB stimulus)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in 96-well plates and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percentage of NF-κB inhibition compared to the stimulated control without the compound.

Protocol 3: Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay

This is a biochemical assay to determine the inhibitory activity of compounds against the LYP enzyme.

Materials:

  • Recombinant human LYP enzyme

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent phosphatase substrate

  • This compound derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the this compound derivative at various concentrations, and the recombinant LYP enzyme. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate.

  • Signal Detection: Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm over time. If using a fluorescent substrate, measure the increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Experimental_Workflow Start Start: 6-Chlorobenzofuran- 2-carboxylic acid Derivative Synthesis Synthesis & Purification Start->Synthesis Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Assay Active_Compounds Active Compounds? Cytotoxicity_Assay->Active_Compounds Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study Yes Inactive Inactive Active_Compounds->Inactive No NFkB_Assay NF-κB Reporter Assay Mechanism_Study->NFkB_Assay LYP_Assay LYP Inhibition Assay Mechanism_Study->LYP_Assay Further_Development Lead Optimization & In Vivo Studies NFkB_Assay->Further_Development LYP_Assay->Further_Development

General Experimental Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for medicinal chemistry research. Their potential to modulate key biological pathways implicated in cancer and inflammation, such as the NF-κB and TCR signaling pathways, warrants further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic applications of this important scaffold. Through systematic synthesis, biological evaluation, and mechanism of action studies, novel and effective therapeutic agents may be developed from this versatile chemical entity.

References

Application Notes and Protocols for the Development of Anticancer Agents from 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of anticancer agents derived from 6-chlorobenzofuran-2-carboxylic acid. This document outlines detailed protocols for the synthesis of a lead compound, N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide, and for key biological assays to assess its anticancer potential. The methodologies are designed to be adaptable for the development and screening of a broader library of this compound derivatives.

Lead Compound: N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide

Based on structure-activity relationship (SAR) studies of related benzofuran derivatives, which indicate that N-phenylamide moieties enhance anticancer activity, N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide has been selected as a representative lead compound for these application notes.[1][2]

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzofuran-2-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of anticancer potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BC-1 5-chlorobenzofuran-2-carboxamideMCF-7 (Breast)~1.14Doxorubicin~1.14
BC-2 Benzofuran-2-carboxamideHCT-116 (Colon)8.9Doxorubicin-
BC-3 Benzofuran-2-carboxamideK562 (Leukemia)12.8Doxorubicin-
BC-4 Halogenated BenzofuranA549 (Lung)6.3Cisplatin-
BC-5 Halogenated BenzofuranHepG2 (Liver)11.0Cisplatin-

Note: The IC50 values presented are for structurally similar compounds and serve as representative examples of the potential efficacy of 6-chlorobenzofuran-2-carboxamide derivatives.[2][3]

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide

This protocol describes a two-step synthesis of the lead compound from this compound.

Step 1: Synthesis of 6-chlorobenzofuran-2-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Removal of Excess Reagent: After completion, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Product: The resulting 6-chlorobenzofuran-2-carbonyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide

  • Reaction Setup: Dissolve 4-aminophenol (1.2 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Slowly add a solution of 6-chlorobenzofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the 4-aminophenol solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.

Biological Evaluation Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Tubulin Polymerization Assay (Fluorescence-Based)

This assay assesses the effect of the compound on microtubule formation.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter (e.g., DAPI) on ice.

  • Compound Addition: Add various concentrations of the test compound to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence (Ex: 360 nm, Em: 450 nm) at regular intervals for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

3. NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Treat the transfected cells with the test compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Synthetic Pathway for N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide A This compound B 6-Chlorobenzofuran-2-carbonyl chloride A->B SOCl2, DCM, Reflux C N-(4-hydroxyphenyl)-6-chlorobenzofuran-2-carboxamide B->C 4-Aminophenol, TEA, DCM

Caption: Synthetic scheme for the lead compound.

G Figure 2: Experimental Workflow for Anticancer Agent Evaluation cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis Characterization Characterization Synthesis->Characterization CellViability Cell Viability Assay (MTT) Characterization->CellViability IC50 IC50 Determination CellViability->IC50 TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay NFkBAssay NF-κB Inhibition Assay IC50->NFkBAssay G Figure 3: Hypothesized Mechanism of Action via NF-κB Pathway Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Cytoplasm - Inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Nucleus - Active) NFkB_inactive->NFkB_active Translocation Gene Target Gene Transcription (Inflammation, Proliferation, Survival) NFkB_active->Gene Apoptosis Apoptosis Compound 6-Chlorobenzofuran-2- carboxamide Derivative Compound->IKK Inhibition

References

Application Notes and Protocols: 6-Chlorobenzofuran-2-carboxylic Acid as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 6-Chlorobenzofuran-2-carboxylic acid as a novel antimicrobial agent. The protocols outlined below are standard methods for determining antimicrobial efficacy and cytotoxicity. While specific data for this compound is not publicly available, this document serves as a procedural guide for its investigation.

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables illustrate how to present such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921316-
Escherichia coliATCC 2592232-
Pseudomonas aeruginosaATCC 2785364-
Candida albicansATCC 9002832-

Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant is dependent on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 2592232>128>4Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.

Table 3: Cytotoxicity of this compound on Mammalian Cells (MTT Assay)

Cell LineConcentration (µg/mL)% Cell ViabilityIC₅₀ (µg/mL)
Vero1695.2 ± 4.1>128
3291.5 ± 3.8
6485.3 ± 5.2
12878.9 ± 4.5

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[3]

  • Sterile 96-well microtiter plates[1]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer 3-5 colonies of the test microorganism from a fresh agar plate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in the appropriate broth within a 96-well microtiter plate to achieve the desired concentration range.[4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).[4]

    • Seal the plate and incubate at 37°C for 16-20 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[1][4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][6]

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or broth

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[7]

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]

MBC_Workflow A Completed MIC Plate B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Plate Aliquots onto Agar B->C D Incubate at 37°C for 18-24 hours C->D E Count Colonies D->E F Determine MBC (≥99.9% killing) E->F

Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][8]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)[8]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the diluted compounds to the respective wells.

    • Include untreated cells (negative control) and medium-only wells (blank).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

    • Incubate the plate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Principle cluster_cell Viable Cell cluster_measurement Measurement A MTT (Yellow, Soluble) B Mitochondrial Dehydrogenase A->B C Formazan (Purple, Insoluble) B->C D Solubilization (e.g., DMSO) C->D E Measure Absorbance (~570 nm) D->E

Principle of the MTT Cytotoxicity Assay.

Potential Mechanism of Action: Targeting Bacterial Signaling

Many antimicrobial agents function by disrupting essential bacterial processes. One potential mechanism for a novel agent like this compound could be the inhibition of bacterial signaling pathways, such as two-component signal transduction systems, which regulate virulence and survival.[9][10]

Signaling_Pathway_Inhibition cluster_pathway Bacterial Two-Component System cluster_inhibition Inhibition by Compound Stimulus Environmental Stimulus HK Histidine Kinase (Sensor Kinase) Stimulus->HK Activates RR Response Regulator HK->RR Phosphorylates DNA DNA RR->DNA Binds Genes Virulence & Survival Genes DNA->Genes Transcription Response Cellular Response Genes->Response Compound This compound Compound->HK Inhibits Autophosphorylation

Hypothetical Inhibition of a Bacterial Signaling Pathway.

References

Application Notes and Protocols: 6-Chlorobenzofuran-2-carboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorobenzofuran-2-carboxylic acid is a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its rigid bicyclic structure, coupled with the reactive carboxylic acid moiety and the influence of the chloro-substituent, makes it an attractive starting material for the development of potent and selective enzyme inhibitors. This document provides an overview of the application of this compound in the development of inhibitors for key enzyme targets implicated in cancer and other diseases, namely Pim-1 kinase, Carbonic Anhydrases (CAs), and Cyclin-Dependent Kinase 2 (CDK2). Detailed protocols for the synthesis of derivative compounds and corresponding enzyme inhibition assays are provided to guide researchers in this field.

Target Enzymes and Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have shown inhibitory activity against several important enzyme classes. The introduction of a chlorine atom at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors, potentially enhancing their potency and selectivity.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is associated with various cancers, making it a compelling target for anticancer drug development. Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream substrates, including proteins involved in cell cycle progression and apoptosis.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Pim1 Pim-1 Kinase BAD BAD Pim1->BAD p21 p21 Pim1->p21 cMyc c-Myc Pim1->cMyc Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation cMyc->Proliferation Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Pim1_gene->Pim1 Inhibitor 6-Chlorobenzofuran-2- carboxylic acid derivative Inhibitor->Pim1 CA_Signaling_Pathway cluster_extracellular Extracellular (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Alkaline) cluster_downstream Downstream Effects H_ion H+ Proliferation Tumor Proliferation H_ion->Proliferation Metastasis Metastasis & Invasion H_ion->Metastasis CO2_out CO2 HCO3_out HCO3- CAIX_XII CA IX / CA XII CAIX_XII->H_ion CAIX_XII->HCO3_out CO2_in CO2 CO2_in->CAIX_XII H2O H2O H2O->CAIX_XII Inhibitor 6-Chlorobenzofuran-2- carboxylic acid derivative Inhibitor->CAIX_XII CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_proteins Key Proteins G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE S_Phase S Phase (DNA Replication) CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S_Phase Promotes transcription Inhibitor 6-Chlorobenzofuran-2- carboxylic acid derivative Inhibitor->CDK2 Synthesis_Workflow start Start step1 Dissolve 6-Chlorobenzofuran- 2-carboxylic acid in anhydrous DMF start->step1 step2 Add coupling agent (e.g., HATU) and base (e.g., DIPEA) step1->step2 step3 Stir at room temperature for 30 min step2->step3 step4 Add desired amine (R-NH2) step3->step4 step5 Stir at room temperature for 12-24 h step4->step5 step6 Quench reaction with water and extract with ethyl acetate step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chlorobenzofuran-2-carboxylic acid. The protocol is adapted from established methods for structurally similar compounds, particularly 3-methylbenzofuran-2-carboxylic acid, and is intended as a starting point for method development and validation in a research or quality control setting.[1][2]

Principle and Scope

This method employs reversed-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a buffered mobile phase, providing a robust and reliable analytical procedure. This method is applicable for the analysis of the pure compound and for its determination in the presence of process-related impurities or in reaction mixtures, pending appropriate validation.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient or isocratic pump

    • UV-Vis or Photodiode Array (PDA) detector

    • Autosampler

    • Column oven

    • Data acquisition and processing software

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Acetic Acid (Glacial, analytical grade)

    • This compound reference standard

    • Buffer salts (e.g., potassium phosphate, ammonium acetate) as needed for pH adjustment

  • Chromatographic Column:

    • A C18 column is recommended as a starting point. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm.[1][2]

Experimental Protocols

Mobile Phase Preparation

A buffered mobile phase is crucial for consistent retention and peak shape of carboxylic acids.

  • Mobile Phase A (Aqueous): Prepare an aqueous buffer. For example, a simple acidic mobile phase can be prepared by adding a small amount of acetic acid to water to achieve a pH of approximately 3.4.[1][2] This low pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.

  • Mobile Phase B (Organic): Acetonitrile is a suitable organic modifier for this analysis.[1][2]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent such as acetonitrile or methanol and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

Sample Preparation
  • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Chromatographic Conditions

The following are proposed starting conditions, which should be optimized as necessary.

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water with Acetic Acid (pH 3.4)B: Acetonitrile
Gradient A binary gradient is recommended for separating the main peak from potential impurities. A starting point could be a linear gradient from a lower to a higher percentage of acetonitrile over 10-15 minutes.
Flow Rate 0.9 mL/min[1][2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Benzofuran derivatives typically exhibit strong UV absorbance. A wavelength in the range of 254 nm to 300 nm is likely to provide good sensitivity. The optimal wavelength should be determined by examining the UV spectrum of the analyte.

Data Presentation

The following table presents hypothetical but realistic performance data for a validated HPLC method for this compound, based on typical results for similar compounds.

ParameterExpected Performance
Retention Time (min) 5 - 10
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Solution Preparation injection Sample Injection sample_prep->injection system_suitability->injection If Pass chrom_run Chromatographic Run injection->chrom_run peak_integration Peak Integration and Identification chrom_run->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

This proposed HPLC method provides a solid foundation for the analysis of this compound. Researchers, scientists, and drug development professionals should perform method validation according to ICH guidelines to ensure its suitability for their specific application.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the theoretical fragmentation pattern of 6-Chlorobenzofuran-2-carboxylic acid under electron ionization (EI) mass spectrometry. Understanding the fragmentation pathways of this molecule is crucial for its identification and characterization in complex matrices, which is of significant interest to researchers in drug discovery and medicinal chemistry. The predicted fragmentation is based on established principles of mass spectrometry for chlorinated compounds, benzofuran derivatives, and carboxylic acids. This document provides a detailed experimental protocol for mass spectrometry analysis and presents the predicted fragmentation data in a structured format.

Introduction

This compound is a halogenated derivative of benzofuran-2-carboxylic acid. Benzofuran motifs are present in a variety of biologically active compounds, and halogenation can significantly influence their physicochemical and pharmacological properties. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a "fingerprint" for compound identification.[1][2] This note outlines the expected major fragmentation pathways for this compound, providing a valuable resource for researchers working with this and similar compounds.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the carboxylic acid group and the chlorinated benzofuran core. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.[3]

The primary fragmentation events anticipated are:

  • Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is a common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion.[4][5]

  • Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation for carboxylic acids.[4][5]

  • Loss of a chlorine radical (•Cl): The elimination of a chlorine radical is a diagnostic fragmentation for chlorinated aromatic compounds.[6]

  • Loss of carbon monoxide (CO): Subsequent fragmentation of the benzofuran ring structure can involve the loss of CO.

These predicted fragmentation pathways are summarized in the table below and illustrated in the fragmentation diagram.

Quantitative Data Summary

The following table summarizes the predicted major ions in the mass spectrum of this compound (C9H5ClO3, Molecular Weight: 196.59 g/mol for 35Cl).

m/z (for 35Cl) Proposed Fragment Ion Neutral Loss Notes
196[M]+•-Molecular ion. Exhibits a characteristic M+2 peak at m/z 198 due to the 37Cl isotope.
179[M - OH]+•OHLoss of a hydroxyl radical from the carboxylic acid group.
151[M - COOH]+•COOHLoss of the carboxyl group.
161[M - Cl]+•ClLoss of a chlorine radical from the aromatic ring.
123[M - COOH - CO]+•COOH, COSubsequent loss of carbon monoxide from the decarboxylated ion.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, derivatize the carboxylic acid (e.g., by methylation with diazomethane or silylation) to improve volatility for GC analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source: Electron Ionization (EI).[2]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.[2]

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the analyte peak.

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and library spectra if available.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [C9H5ClO3]+• m/z = 196 F1 [C9H4ClO2]+ m/z = 179 M->F1 - •OH F2 [C8H5ClO]+ m/z = 151 M->F2 - •COOH F3 [C9H5O3]+ m/z = 161 M->F3 - •Cl F4 [C7H5Cl]+ m/z = 123 F2->F4 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

The predictable fragmentation pattern of this compound under electron ionization provides a solid basis for its identification and structural confirmation. The key diagnostic fragments arise from the loss of the hydroxyl and carboxyl moieties, as well as the characteristic loss of the chlorine atom. This application note serves as a practical guide for researchers in the fields of analytical chemistry, drug development, and materials science for the mass spectrometric analysis of this and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 6-Chlorobenzofuran-2-carboxylic acid. It includes a troubleshooting guide, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Solvent System Selection and Solubility

The ideal solvent for recrystallization should dissolve the compound completely when hot but only sparingly when cold. For this compound, a systematic approach to solvent selection is recommended due to the lack of specific literature data for this exact molecule. Aromatic carboxylic acids can often be purified by conversion to their sodium salts, recrystallization from hot water, and subsequent reconversion to the free acids.[1] Solid carboxylic acids can also be purified by repeated crystallization from at least two different solvents such as alcohol, aqueous alcohol, toluene, toluene/petroleum ether, or acetic acid.[1]

General Solvent Screening Protocol:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add the solvent dropwise at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Abundant crystal formation upon cooling indicates a suitable solvent.

Potential Single Solvent Systems:

  • Water (A related compound, Benzofuran-2-carboxylic acid, can be crystallized from water[2])

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Heptane or Hexane (likely to be poor solvents, but useful in mixed solvent systems)

Potential Mixed Solvent Systems:

In many cases, a mixture of solvents is required for optimal recrystallization.[3] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

The following table summarizes the general solubility characteristics of aromatic carboxylic acids in common laboratory solvents to guide your selection process.

Solvent ClassPolarityExpected Solubility for this compoundNotes
Water HighLow at room temperature, potentially higher when hot.The carboxylic acid group provides some polarity. The aromatic and chloro-substituted parts decrease water solubility.
Alcohols (Methanol, Ethanol) HighGood solubility, especially when hot.Often a good choice for recrystallizing polar organic molecules.
Ketones (Acetone) MediumLikely to be a good solvent.Can be used as a single solvent or in a mixed system with a non-polar co-solvent.
Esters (Ethyl Acetate) MediumGood solubility.A versatile solvent for a range of polarities.
Aromatic Hydrocarbons (Toluene) LowModerate to good solubility, especially when hot.The aromatic ring of the solvent can interact favorably with the benzofuran core.
Aliphatic Hydrocarbons (Hexane, Heptane) LowPoor solubility.Primarily used as an anti-solvent or "poor" solvent in mixed systems.

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for selecting a solvent and performing a recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization Process cluster_analysis Analysis start Start with Impure This compound solv_screen Perform Solvent Screening (Single & Mixed Systems) start->solv_screen dissolve Dissolve Compound in Minimum Amount of Hot Solvent solv_screen->dissolve Select best solvent system filter_hot Hot Filtration (if insoluble impurities are present) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath to Maximize Crystal Yield cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point, NMR) dry->analyze end Pure Product analyze->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound, from solvent selection to final product analysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined from preliminary screening experiments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: The compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to the solution. This will lower the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider using a different solvent or a mixed solvent system with a lower boiling point.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?

A2: This is a common issue that can arise from a few different causes.

  • Troubleshooting Steps:

    • Too much solvent: This is the most frequent reason for failure to crystallize.[5] If you suspect this is the case, evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[4] The small scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for crystal growth.

Q3: The recovery yield of my purified product is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Using too much solvent: As mentioned above, excess solvent will lead to a significant amount of the compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

    • Cooling is incomplete: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Washing with too much solvent: When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

    • Premature crystallization: If the compound crystallizes too early during a hot filtration, you will lose product. Ensure all glassware is pre-heated.

Q4: The recrystallized product is not pure. What went wrong?

A4: Impurities can be trapped in the crystal lattice if the crystallization process occurs too quickly.

  • Troubleshooting Steps:

    • Cooling was too rapid: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insufficient washing: The crystals may not have been washed adequately. Ensure a small amount of ice-cold solvent is used to rinse the filtered crystals.

    • Repeat the recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Logical Relationship Diagram for Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Compound Oils Out cluster_low_yield Low Yield start Recrystallization Issue q_solvent Was excess solvent used? start->q_solvent reheat Reheat to dissolve oil start->reheat check_mother_liquor Check mother liquor for dissolved product start->check_mother_liquor a_solvent_yes Boil off some solvent and cool again q_solvent->a_solvent_yes Yes a_solvent_no Induce Crystallization: - Scratch flask - Add seed crystal q_solvent->a_solvent_no No add_solvent Add more solvent reheat->add_solvent slow_cool Cool more slowly add_solvent->slow_cool optimize Optimize: - Use less solvent - Ensure complete cooling - Minimize wash volume check_mother_liquor->optimize

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Synthesis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorobenzofuran-2-carboxylic acid. Low yields are a common challenge, and this guide offers insights into potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The synthesis of this compound, and benzofuran-2-carboxylic acids in general, is often achieved through several key methodologies. One prevalent method involves the reaction of a substituted salicylaldehyde (in this case, 4-chlorosalicylaldehyde) with a haloacetate, followed by cyclization of the resulting intermediate. Another notable method is the Perkin reaction, which can be adapted for this synthesis.[1][2] A more recent advancement is the microwave-assisted Perkin rearrangement of 3-halocoumarins, which can significantly reduce reaction times and improve yields.[1][3]

Q2: What are the primary factors that contribute to low yields in this synthesis?

A2: Low yields in the synthesis of this compound can be attributed to several factors. These include incomplete reaction, the formation of side products, decomposition of starting materials or the final product under harsh reaction conditions, and suboptimal reaction parameters such as temperature, reaction time, and the choice of base or solvent. The purity of starting materials, particularly the 4-chlorosalicylaldehyde, is also crucial.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves recrystallization from a suitable solvent system. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization. The choice of eluent for chromatography will depend on the polarity of the impurities.

Troubleshooting Guide

Problem 1: Low to no product yield.

  • Potential Cause: Inactive reagents or catalyst.

    • Troubleshooting Tip: Ensure that the starting materials, especially 4-chlorosalicylaldehyde, are pure and free from contaminants. If a catalyst is used, verify its activity. For instance, in palladium-catalyzed syntheses, using a fresh batch of the palladium source is advisable.

  • Potential Cause: Suboptimal reaction conditions.

    • Troubleshooting Tip: Systematically vary the reaction temperature. While many organic reactions require heating, excessive temperatures can lead to decomposition. A temperature screening experiment can help identify the optimal range. Similarly, optimize the reaction time; monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Potential Cause: Inappropriate choice of base or solvent.

    • Troubleshooting Tip: The choice of base is critical. For reactions involving deprotonation, the strength of the base can significantly impact the reaction rate. Common bases for such syntheses include sodium acetate, potassium carbonate, or sodium hydroxide.[4] The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like DMF are often used.

Problem 2: Presence of significant side products.

  • Potential Cause: Competing reaction pathways.

    • Troubleshooting Tip: The formation of side products can sometimes be suppressed by modifying the reaction conditions. For example, slow addition of a reagent can help to maintain its low concentration in the reaction mixture, potentially disfavoring side reactions.

  • Potential Cause: Reaction with atmospheric oxygen or moisture.

    • Troubleshooting Tip: If the reaction is sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.

Quantitative Data on Yields

The following table summarizes reported yields for the synthesis of various benzofuran carboxylic acid derivatives, which can serve as a benchmark for what might be achievable for this compound under optimized conditions.

CompoundSynthesis MethodYield (%)Reference
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acidMulti-step synthesis30%--INVALID-LINK--[5]
6-hydroxy-2-methylbenzofuran-4-carboxylic acidTwo-step synthesis followed by hydrolysis50%--INVALID-LINK--[6]
5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acidMicrowave-assisted Perkin rearrangement99%--INVALID-LINK--[3]
6-hydroxybenzofuran-3-carboxylic acid6-step synthesis including a 4-step 1-pot process40%--INVALID-LINK--[7]

Experimental Protocols

A common method for the synthesis of benzofuran-2-carboxylic acids involves the reaction of a salicylaldehyde derivative with a haloacetate followed by cyclization. Below is a generalized protocol that can be adapted for the synthesis of this compound.

Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

  • To a solution of 4-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add ethyl chloroacetate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture at 90-100 °C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The intermediate, ethyl 2-(4-chloro-2-formylphenoxy)acetate, may precipitate and can be filtered, washed with water, and dried.

  • The crude intermediate is then subjected to cyclization. A mixture of the dried ester and anhydrous potassium carbonate in dry DMF is heated with stirring for several hours.

  • After the reaction is complete, the mixture is worked up by pouring it into water, and the crude ethyl 6-chlorobenzofuran-2-carboxylate is isolated by filtration or extraction.

Hydrolysis to this compound

  • The crude ethyl 6-chlorobenzofuran-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Visualizations

TroubleshootingWorkflow start Low Yield of 6-Chlorobenzofuran- 2-carboxylic acid check_purity Check Purity of Starting Materials (e.g., 4-chlorosalicylaldehyde) start->check_purity Initial Check optimize_base Optimize Base (e.g., K2CO3, NaOAc, NaOH) check_purity->optimize_base optimize_base->start Re-evaluate optimize_solvent Optimize Solvent (e.g., DMF, Acetonitrile) optimize_base->optimize_solvent optimize_solvent->start Re-evaluate optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->start Re-evaluate optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_time->start Re-evaluate check_atmosphere Ensure Inert Atmosphere (if necessary) optimize_time->check_atmosphere check_atmosphere->start Re-evaluate purification Review Purification Method (Recrystallization, Chromatography) check_atmosphere->purification success Improved Yield purification->success Resolution

Caption: Troubleshooting workflow for low yields.

ReactionPathway reactant1 4-Chlorosalicylaldehyde intermediate Ethyl 2-(4-chloro-2-formylphenoxy)acetate reactant1->intermediate reactant2 Ethyl Chloroacetate reactant2->intermediate ester_product Ethyl 6-Chlorobenzofuran-2-carboxylate intermediate->ester_product reagent1 K2CO3, DMF Heat intermediate->reagent1 product 6-Chlorobenzofuran- 2-carboxylic acid ester_product->product reagent2 K2CO3, DMF Heat (Cyclization) ester_product->reagent2 reagent3 1. NaOH, EtOH/H2O, Reflux 2. H+ product->reagent3

References

Identification of impurities in 6-Chlorobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorobenzofuran-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the Perkin rearrangement of a corresponding 3-halocoumarin, specifically 6-chloro-3-bromocoumarin. This reaction is typically catalyzed by a base.[1] An expedited version of this synthesis can be achieved using microwave assistance, which significantly reduces reaction times.[2]

Q2: What are the typical starting materials for the synthesis of this compound via the Perkin rearrangement?

The key starting material is 6-chlorocoumarin, which is then brominated to form 6-chloro-3-bromocoumarin. The subsequent Perkin rearrangement of this intermediate yields the desired this compound.

Q3: What are the potential impurities I might encounter in the synthesis of this compound?

Potential impurities can arise from unreacted starting materials, intermediates, and byproducts of side reactions. The table below summarizes the most probable impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low yield of this compound.

Potential Cause Suggested Solution
Incomplete reaction: The Perkin rearrangement may not have gone to completion.- Increase the reaction time or temperature. - For microwave-assisted synthesis, ensure the correct power and temperature settings are used.[2] - Ensure an adequate amount of base catalyst is used.
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Optimize reaction conditions (temperature, solvent, catalyst concentration) to minimize side reactions. - Ensure the purity of the starting 6-chloro-3-bromocoumarin.
Inefficient purification: Product may be lost during the workup and purification steps.- Carefully perform extraction and precipitation steps. - Use an appropriate recrystallization solvent to maximize recovery.

Problem 2: Presence of significant impurities in the final product.

Potential Impurity Identification Method Troubleshooting Steps
Unreacted 6-chloro-3-bromocoumarin HPLC, LC-MS, 1H NMR- Ensure the Perkin rearrangement has gone to completion by monitoring the reaction with TLC or HPLC. - Increase reaction time or temperature if necessary.
(E)-2-bromo-3-(5-chloro-2-hydroxyphenyl)acrylic acid (Ring-opened intermediate)HPLC, LC-MS, 1H NMR- This intermediate is formed during the first stage of the Perkin rearrangement.[1] Ensure the cyclization step (second stage) is complete by providing sufficient reaction time and appropriate conditions.
Decarboxylated byproduct (6-chlorobenzofuran) GC-MS, 1H NMR- Avoid excessively high temperatures during the reaction and workup, as this can promote decarboxylation.
Unreacted 6-chlorocoumarin (from the precursor synthesis)HPLC, LC-MS, 1H NMR- Ensure the initial bromination of 6-chlorocoumarin is complete before proceeding to the Perkin rearrangement.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Source
6-chloro-3-bromocoumarinC9H4BrClO2275.49Unreacted starting material
(E)-2-bromo-3-(5-chloro-2-hydroxyphenyl)acrylic acidC9H6BrClO3293.50Reaction intermediate
6-chlorobenzofuranC8H5ClO152.58Decarboxylation of the final product
6-chlorocoumarinC9H5ClO2180.59Impurity in the starting material

Experimental Protocols

1. Synthesis of 6-chloro-3-bromocoumarin (Precursor)

This protocol is a general method for the bromination of coumarins and can be adapted for 6-chlorocoumarin.

  • Materials: 6-chlorocoumarin, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (or another suitable solvent).

  • Procedure:

    • Dissolve 6-chlorocoumarin in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 6-chloro-3-bromocoumarin.

2. Synthesis of this compound via Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a general procedure for the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[2]

  • Materials: 6-chloro-3-bromocoumarin, sodium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • In a microwave reactor vial, combine 6-chloro-3-bromocoumarin and a solution of sodium hydroxide in ethanol.

    • Seal the vial and irradiate in a microwave reactor at a specified power and temperature (e.g., 300W, 80°C) for a short duration (e.g., 5-10 minutes).

    • After the reaction, cool the vial to room temperature.

    • Transfer the reaction mixture to a beaker and concentrate under reduced pressure to remove ethanol.

    • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water and dry.

    • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway A 6-chlorocoumarin B 6-chloro-3-bromocoumarin A->B Bromination (NBS) C This compound B->C Perkin Rearrangement (NaOH, EtOH, Microwave)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) incomplete->optimize_conditions check_impurities Identify Impurities (HPLC, LC-MS, NMR) complete->check_impurities optimize_conditions->start purification Optimize Purification (Recrystallization, Chromatography) check_impurities->purification end Pure Product, High Yield purification->end

Caption: Troubleshooting workflow for synthesis optimization.

Impurity_Formation SM Starting Materials (6-chlorocoumarin) Precursor 6-chloro-3-bromocoumarin SM->Precursor Bromination Impurity1 Unreacted 6-chlorocoumarin SM->Impurity1 Incomplete Reaction Intermediate (E)-2-bromo-3-(5-chloro-2-hydroxyphenyl)acrylic acid Precursor->Intermediate Ring Opening Impurity2 Unreacted 6-chloro-3-bromocoumarin Precursor->Impurity2 Incomplete Reaction Product This compound Intermediate->Product Cyclization Impurity3 Uncyclized Intermediate Intermediate->Impurity3 Incomplete Cyclization Impurity4 Decarboxylated Product (6-chlorobenzofuran) Product->Impurity4 High Temperature

Caption: Potential pathways for impurity formation.

References

Optimization of reaction conditions for the synthesis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chlorobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound involves a two-step process. The first step is the reaction of 5-chlorosalicylaldehyde with an ethyl haloacetate (such as ethyl bromoacetate or ethyl chloroacetate) in the presence of a base to form ethyl 6-chlorobenzofuran-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the critical parameters to control for a high yield in the synthesis of the ethyl ester intermediate?

A2: The critical parameters for the synthesis of ethyl 6-chlorobenzofuran-2-carboxylate include the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are also crucial to prevent side reactions.

Q3: What are the typical yields for the synthesis of the ethyl ester and its subsequent hydrolysis?

A3: Under optimized conditions, the synthesis of ethyl 6-chlorobenzofuran-2-carboxylate from 5-chlorosalicylaldehyde can achieve high yields. For instance, using potassium carbonate as the base in DMF at 92-94°C for 4 hours has been reported to produce high yields of similar halo-substituted benzofuran-2-carboxylates. The subsequent hydrolysis of the ester to the carboxylic acid is also typically a high-yielding step.

Q4: How can I purify the final product, this compound?

A4: The most common method for purifying this compound is recrystallization. This can be performed from a suitable solvent or a mixture of solvents. Another method involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Ethyl 6-Chlorobenzofuran-2-carboxylate Inactive Base: The base (e.g., K₂CO₃, Cs₂CO₃) may be old or have absorbed moisture, reducing its effectiveness.Use freshly dried, finely powdered base.
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.
Poor Quality Reagents: The 5-chlorosalicylaldehyde or ethyl haloacetate may be impure.Ensure the purity of starting materials. Purify if necessary.
Presence of Water: Moisture in the reaction can lead to unwanted side reactions.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Side Products Williamson Ether Synthesis Side Reactions: The initial O-alkylation of the salicylaldehyde is a Williamson ether synthesis, which can have competing elimination reactions of the alkyl halide.[1]Use a primary alkyl halide (ethyl bromoacetate or chloroacetate) to minimize elimination.[1]
C-Alkylation: The phenoxide intermediate is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen.[1]This is generally a minor side reaction under typical conditions for this synthesis.
Incomplete Hydrolysis of the Ester Insufficient Hydrolysis Time or Temperature: The hydrolysis of the ester may not have gone to completion.Increase the reaction time or temperature for the hydrolysis step. Monitor the reaction by TLC until all the starting ester has been consumed.
Incorrect Stoichiometry of Base: An insufficient amount of base (e.g., NaOH, KOH) was used for the hydrolysis.Use a molar excess of the base to ensure complete saponification of the ester.
Difficulty in Isolating the Final Product Product is Soluble in the Work-up Solvent: The carboxylic acid may have some solubility in the aqueous solution, especially if the volume is large.After acidification, cool the mixture in an ice bath to maximize precipitation. If necessary, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Oily Product Instead of Solid: The product may not crystallize readily.Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, try a different recrystallization solvent system.

Optimization of Reaction Conditions

The yield of ethyl 6-chlorobenzofuran-2-carboxylate is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on the reaction outcome.

Table 1: Effect of Base on the Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

Base Solvent Temperature (°C) Time (h) Yield (%) Notes
K₂CO₃DMF92-944HighA commonly used and effective base for this transformation.
Cs₂CO₃DMF/MeCNReflux4884.8A stronger, but more expensive base that can lead to high yields.
NaHTHF0 to RT12ModerateRequires strictly anhydrous conditions and careful handling.

Table 2: Effect of Solvent on the Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

Solvent Base Temperature (°C) Time (h) Yield (%) Notes
DMFK₂CO₃92-944HighA polar aprotic solvent that is very effective for this reaction.
AcetonitrileK₂CO₃Reflux24GoodA good alternative to DMF.
AcetoneK₂CO₃Reflux48ModerateThe reaction is generally slower in acetone.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

This protocol is based on established methods for the synthesis of similar halogenated benzofuran-2-carboxylates.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 5-chlorosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 92-94°C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude ethyl 6-chlorobenzofuran-2-carboxylate.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 6-Chlorobenzofuran-2-carboxylate to this compound

Materials:

  • Ethyl 6-chlorobenzofuran-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • Suspend ethyl 6-chlorobenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Visualizing the Workflow

To better understand the synthesis process, the following diagrams illustrate the experimental workflow and the logical relationship of the troubleshooting process.

experimental_workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis A Mix 5-Chlorosalicylaldehyde, K₂CO₃, and DMF B Add Ethyl Bromoacetate A->B C Heat and Stir (92-94°C, 4h) B->C D Work-up and Isolation C->D E Ethyl 6-Chlorobenzofuran-2-carboxylate D->E F Suspend Ester in EtOH E->F Proceed to Hydrolysis G Add NaOH solution F->G H Reflux and Stir G->H I Work-up and Acidification H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions analyze_side_products Analyze Byproducts (TLC, NMR) start->analyze_side_products optimize_base Optimize Base check_reagents->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_purification Optimize Purification (Recrystallization) analyze_side_products->optimize_purification success Improved Yield and Purity optimize_base->success optimize_solvent->success optimize_purification->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Stability issues of 6-Chlorobenzofuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 6-Chlorobenzofuran-2-carboxylic acid in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

  • Question: My compound is precipitating when I try to make a working solution in my aqueous assay buffer from a DMSO stock. What should I do?

  • Answer: This is a common issue due to the generally low aqueous solubility of benzofuran derivatives.[1][2] Here are several steps to troubleshoot this problem:

    • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay.

    • Increase the Cosolvent (DMSO) Concentration: Determine the maximum DMSO concentration your assay can tolerate without affecting the results. Many cell-based assays can tolerate up to 0.5% DMSO.[2] You may need to perform a vehicle control experiment to confirm this.

    • Use a Different Cosolvent: Consider using other organic solvents such as ethanol or polyethylene glycol (PEG) in combination with DMSO to improve solubility.

    • pH Adjustment: The solubility of carboxylic acids is pH-dependent.[3] Ensure the pH of your aqueous buffer is in a range where the carboxylic acid group is ionized (deprotonated), which typically increases aqueous solubility. For a carboxylic acid, a pH above its pKa will favor the more soluble carboxylate form.

    • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Issue 2: Inconsistent results or loss of activity over the duration of an experiment.

  • Question: I am observing a decline in the activity of my compound in solution over time. Could this be a stability issue?

  • Answer: Yes, this is a strong indication of compound degradation. Benzofuran derivatives can be susceptible to several degradation pathways.[1] To investigate this, you should perform a stability study under your experimental conditions. Key factors to consider are:

    • pH of the Medium: The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

    • Exposure to Light: Many aromatic compounds are light-sensitive.[4] It is crucial to minimize light exposure during your experiments.

    • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

    • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to degradation.[1]

To confirm stability, we recommend performing a time-course experiment where you analyze the concentration of this compound at different time points under your specific assay conditions using an appropriate analytical method like HPLC.

Frequently Asked Questions (FAQs)

  • Question 1: What are the typical storage conditions for this compound?

  • Answer: As a solid, this compound should be stored in a cool, dark, and dry place. For solutions, it is best to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in a suitable organic solvent like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Question 2: How can I assess the stability of this compound in my specific experimental conditions?

  • Answer: A forced degradation study is the recommended approach.[4] This involves exposing a solution of the compound to various stress conditions that are more aggressive than your experimental conditions to identify potential degradation products and pathways. These conditions typically include:

    • Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source according to ICH Q1B guidelines.[4][5]

    Samples are taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.

  • Question 3: What analytical methods are suitable for monitoring the stability of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies of small molecules. A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products and impurities. Mass spectrometry (LC-MS) can be used to identify the structure of any degradation products formed.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is recommended to take samples at multiple time points.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of this compound and identify and quantify any degradation products.

Data Presentation

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl2495.21
7288.52
0.1 M NaOH2475.43
7252.14
3% H₂O₂2490.12
7282.33
60°C2498.70
7295.81
Light Exposure2492.52
7285.13

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Expose to base Basic Hydrolysis (0.1 M NaOH) stock->base Expose to oxidation Oxidative Stress (3% H₂O₂) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sampling Sample at t=0, 24, 48, 72h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is the compound stable under assay conditions? start->check_stability perform_forced_degradation Perform Forced Degradation Study check_stability->perform_forced_degradation No end_stable Compound is stable. Investigate other experimental variables. check_stability->end_stable Yes modify_conditions Modify Experimental Conditions (e.g., protect from light, control pH) perform_forced_degradation->modify_conditions end_unstable Compound is unstable. Develop a more stable formulation or adjust experimental window. modify_conditions->end_unstable

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of 6-Chlorobenzofuran-2-carboxylic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) tailored to researchers, scientists, and drug development professionals. Here, you will find detailed insights and practical solutions to address the common issue of peak tailing, ensuring accurate and reproducible chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a chromatographic phenomenon where a peak exhibits an asymmetry, with a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at higher pH values, creating negatively charged sites. These sites can interact with the acidic analyte, leading to a secondary retention mechanism that causes peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analyte. If the mobile phase pH is close to or above the pKa of this compound, a portion of the analyte will exist in its ionized (anionic) form, which can interact more strongly with the stationary phase and lead to tailing.

  • Inadequate Buffering: Insufficient buffer concentration or capacity can lead to localized pH shifts within the column as the sample plug passes through, causing inconsistent ionization of the analyte and resulting in peak distortion.

  • Column Issues: Degradation of the column, such as the creation of voids or contamination of the stationary phase or frit, can disrupt the normal flow path and lead to peak tailing.

  • Instrumental Effects: Extra-column band broadening, caused by excessive tubing length or diameter between the injector, column, and detector, can contribute to peak asymmetry.

Q3: What is the pKa of this compound and why is it important for my HPLC method?

Knowing the pKa is crucial for HPLC method development because it allows you to select a mobile phase pH that ensures the analyte is in a single, non-ionized state. For acidic compounds, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa to suppress ionization and minimize secondary interactions with the stationary phase, leading to improved peak shape.

Q4: How does the mobile phase composition, specifically the organic modifier and additives, affect peak tailing?

A4: The mobile phase composition is a critical factor in controlling peak shape.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) primarily affect the retention time but can also influence peak shape. A mobile phase with insufficient elution strength can sometimes lead to broader peaks.

  • Acidic Additives: The addition of a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is highly recommended for the analysis of acidic compounds. These additives help to lower the mobile phase pH and protonate the residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Initial Diagnosis and Quick Checks

Before making significant changes to your method, perform these initial checks:

  • Review Chromatogram: Observe if all peaks are tailing or only the peak for this compound. If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a column void. If only the analyte peak is tailing, the issue is likely related to chemical interactions.

  • Check System Suitability: Compare the current chromatogram with previous, acceptable runs. A gradual increase in tailing over time often points to column degradation.

  • Inspect for Leaks and Proper Fittings: Ensure all connections are secure and that the correct ferrules are used to minimize dead volume.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_system Check for System Issues: - Extra-column volume - Column void/blockage - Detector settings all_peaks->check_system Yes analyte_specific Analyte-Specific Tailing all_peaks->analyte_specific No end Symmetrical Peak check_system->end check_ph Is Mobile Phase pH ~1.5-2 units below pKa (~2.8-3.1)? analyte_specific->check_ph adjust_ph Adjust Mobile Phase pH: - Add 0.1% Formic Acid - Use a buffer at pH 2.5-3.0 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column Is the column a high-purity, end-capped silica column? check_buffer->check_column Yes adjust_buffer->check_column replace_column Consider a modern, high-purity, end-capped column check_column->replace_column No flush_column Flush or regenerate the column check_column->flush_column Yes replace_column->end flush_column->end

Caption: A logical workflow to diagnose the cause of peak tailing.

Quantitative Data Summary

The following table summarizes key quantitative parameters and their recommended ranges for troubleshooting peak tailing of this compound.

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.0To ensure the analyte is in its non-ionized form, minimizing secondary interactions with the stationary phase. This is based on the estimated pKa of the compound.
Buffer Concentration 10 - 50 mMProvides sufficient buffering capacity to maintain a stable pH throughout the analysis and can help to mask residual silanol activity.
Acidic Additive 0.1% (v/v) Formic Acid or Acetic AcidEffectively lowers the mobile phase pH and protonates silanol groups, reducing peak tailing.
Column Type High-purity, end-capped C18Modern columns have a lower concentration of accessible silanol groups, significantly reducing the potential for secondary interactions.
Injection Volume As low as practicalOverloading the column with the sample can lead to peak distortion.
Sample Solvent Mobile phase or a weaker solventDissolving the sample in a solvent stronger than the mobile phase can cause peak fronting or tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 20 mM Phosphate Buffer, pH adjusted to 2.5 with Phosphoric Acid

    • Mobile Phase A3: 20 mM Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions (Example):

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector Wavelength: As appropriate for the compound

    • Gradient: e.g., 40-90% B over 10 minutes

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition using Mobile Phase A1 for at least 20 column volumes.

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

    • Repeat the analysis using Mobile Phase A2 and A3, ensuring thorough column equilibration between each change.

  • Data Evaluation:

    • Compare the peak shape and tailing factor obtained with each mobile phase to identify the optimal pH.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a column that may be contaminated or showing signs of degradation, which could be causing peak tailing.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet.

  • Flushing Sequence (Reversed Direction): Reverse the direction of the column and flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min).

    • 20 column volumes of mobile phase without buffer (e.g., Water/Acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol (to remove strongly retained non-polar compounds).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of mobile phase without buffer.

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.

  • Performance Check:

    • Inject a standard of this compound to evaluate if the peak shape has improved.

By systematically applying these troubleshooting steps and optimizing the analytical parameters, you can effectively mitigate peak tailing and achieve reliable and accurate results in your HPLC analysis of this compound.

References

Technical Support Center: Chromatographic Analysis of 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 6-Chlorobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for similar compounds like 3-methylbenzofuran-2-carboxylic acid, a gradient elution with an acidic mobile phase is recommended to ensure good peak shape and retention.[1][2]

Q2: What type of column is best suited for the analysis of this compound?

A C18 column is a versatile and robust choice for the reversed-phase separation of this compound and its related impurities.[1][2] For users encountering issues with very polar impurities, a column with a polar-embedded or polar-endcapped stationary phase could be considered to prevent phase collapse in highly aqueous mobile phases.

Q3: How does the mobile phase pH affect the chromatography of this compound?

As a carboxylic acid, the retention and peak shape of this compound are highly dependent on the mobile phase pH. To ensure the compound is in its neutral, un-ionized form for optimal retention and symmetrical peak shape in reversed-phase chromatography, the mobile phase pH should be maintained at least one to two pH units below the analyte's pKa. The predicted pKa for the parent compound, benzofuran-2-carboxylic acid, is approximately 3.12.[3] Therefore, a mobile phase pH of around 2.5-3.5 is a good starting point.

Q4: What are the most common causes of poor peak shape for acidic compounds like this compound?

Poor peak shape, particularly peak tailing, for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:

  • Mobile phase pH too high: This leads to partial ionization of the carboxylic acid group.

  • Secondary silanol interactions: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Sample solvent incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

Q5: Can this compound be analyzed by chiral chromatography?

If you are working with a racemic mixture of a derivative of this compound or if it exists as enantiomers due to other chiral centers in a larger molecule, chiral chromatography may be necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the carboxylic acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[4]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Q: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system. Here are several steps you can take:

1. Optimize the Mobile Phase Composition:

  • Adjust the Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analyte and may provide better separation.[5]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Gradient: If you are using a gradient, making it shallower (i.e., a slower increase in the organic solvent concentration over time) can improve the resolution of closely eluting peaks.

2. Adjust the Mobile Phase pH:

  • Small adjustments to the mobile phase pH (within the optimal range of 2.5-3.5) can influence the ionization of both the analyte and impurities, potentially leading to changes in selectivity and improved resolution.

3. Evaluate Column Parameters:

  • Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 5 µm to a 3.5 µm or sub-2 µm column) will increase column efficiency and lead to sharper peaks and better resolution.[6]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase the analysis time and backpressure.[6]

4. Modify the Flow Rate:

  • Lowering the flow rate can improve column efficiency and resolution, but it will also increase the run time.

The following table summarizes the expected impact of these parameter changes:

Parameter ChangeEffect on Retention TimeEffect on ResolutionPotential Downsides
Decrease % Organic IncreaseIncreaseLonger run time
Shallower Gradient IncreaseIncreaseLonger run time
Switch MeCN to MeOH VariesVariesMay require re-optimization
Lower Flow Rate IncreaseIncreaseLonger run time
Increase Column Length IncreaseIncreaseHigher backpressure, longer run time
Decrease Particle Size Decrease (if flow is constant)IncreaseHigher backpressure
Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for an acidic compound like this compound is a common problem. Here is a systematic approach to troubleshoot this issue:

1. Check the Mobile Phase pH:

  • Cause: The most common cause is a mobile phase pH that is too close to or above the pKa of the analyte, leading to partial ionization.

  • Solution: Ensure the mobile phase pH is at least one to two units below the pKa of this compound. A pH in the range of 2.5-3.5 is recommended. Use a buffer to maintain a stable pH.[7]

2. Address Secondary Interactions:

  • Cause: Acidic silanol groups on the surface of the silica-based packing material can interact with the analyte, causing tailing.

  • Solution:

    • Add a small amount of a competitive acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, to the mobile phase to mask the silanol groups.

    • Use a column with high-purity silica and effective end-capping to minimize the number of free silanol groups.

3. Reduce Sample Concentration:

  • Cause: Injecting too much sample can overload the column, leading to peak distortion.

  • Solution: Try diluting your sample and injecting a smaller volume.

4. Ensure Sample Solvent Compatibility:

  • Cause: Dissolving your sample in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase can cause peak shape issues.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.[7]

Experimental Protocols

Proposed Starting HPLC Method for this compound

This method is based on a validated procedure for the related compound, 3-methylbenzofuran-2-carboxylic acid, and general principles for the analysis of acidic aromatic compounds.[1][2]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Protocol for Mobile Phase Preparation (0.1% Formic Acid in Water):

  • Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.

  • Carefully add 1 mL of formic acid to the water.

  • Mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Visualizations

hplc_method_development_workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Validation start Define Analytical Goal (e.g., Purity, Quantification) col_select Select Column (e.g., C18, 250x4.6mm, 5µm) start->col_select mp_prep Prepare Mobile Phase (A: 0.1% Formic Acid in H2O, B: Acetonitrile) col_select->mp_prep sample_prep Prepare Sample in Acetonitrile/Water (50:50) mp_prep->sample_prep initial_run Perform Initial Gradient Run (e.g., 40-80% B in 15 min) sample_prep->initial_run eval_peak Evaluate Peak Shape & Retention Time initial_run->eval_peak eval_res Evaluate Resolution eval_peak->eval_res optimize_mp Optimize Mobile Phase (Gradient, % Organic) eval_res->optimize_mp Resolution < 1.5? validation Method Validation (Linearity, Accuracy, Precision) eval_res->validation Resolution ≥ 1.5? optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params optimize_params->initial_run Re-inject final_method Finalized HPLC Method validation->final_method troubleshooting_resolution start Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k') in optimal range (2-10)? start->check_k adjust_organic Adjust % Organic Solvent check_k->adjust_organic No check_alpha Is Selectivity (α) the issue? check_k->check_alpha Yes adjust_organic->start change_solvent Change Organic Solvent (MeCN <=> MeOH) check_alpha->change_solvent Yes adjust_ph Adjust Mobile Phase pH check_alpha->adjust_ph Or check_n Is Efficiency (N) low? check_alpha->check_n No change_solvent->start adjust_ph->start change_column Use Longer Column or Smaller Particle Size Column check_n->change_column Yes good_res Good Resolution (Rs ≥ 1.5) check_n->good_res No, problem solved change_column->start ph_effect cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 4.5) title Effect of Mobile Phase pH on this compound (pKa ≈ 3.1) low_ph_struct Protonated Form (R-COOH) Non-polar low_ph_result Good Retention in RP-HPLC Symmetrical Peak Shape low_ph_struct->low_ph_result Favored Interaction with C18 Stationary Phase high_ph_struct Deprotonated Form (R-COO⁻) Polar high_ph_result Poor Retention in RP-HPLC Peak Tailing high_ph_struct->high_ph_result Reduced Interaction with C18 Stationary Phase

References

Methods for scaling up the synthesis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 6-Chlorobenzofuran-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Method 1: From 4-Chloro-2-hydroxybenzaldehyde and an Alpha-Haloacetate

IssueQuestionPotential Causes & Solutions
Low Yield of Intermediate Ether Q1: My initial O-alkylation of 4-chloro-2-hydroxybenzaldehyde with ethyl chloroacetate is giving a low yield. What are the likely causes and how can I improve it? A1: Low yields in this step can often be attributed to several factors:- Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, while an excessively strong base can lead to side reactions. - Solution: Ensure you are using an appropriate base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use at least a stoichiometric equivalent, and in the case of K₂CO₃, a slight excess (1.1-1.5 equivalents) is often beneficial. Ensure the base is dry and of high quality.- Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. - Solution: The optimal temperature is typically between 60-80 °C. If the reaction is sluggish, consider a modest increase in temperature while monitoring for the formation of byproducts by TLC or HPLC.- Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. - Solution: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used. Ensure the solvent is dry, as water can hydrolyze the haloacetate and deactivate the base.- Purity of Starting Materials: Impurities in the 4-chloro-2-hydroxybenzaldehyde or ethyl chloroacetate can interfere with the reaction. - Solution: Use starting materials of high purity. Consider recrystallizing or distilling the starting materials if their purity is questionable.
Incomplete Cyclization Q2: The subsequent intramolecular cyclization to form the benzofuran ring is not going to completion. What are the common reasons for this? A2: Incomplete cyclization can be a significant hurdle. Key factors to investigate include:- Base for Cyclization: The base used for the cyclization (e.g., sodium ethoxide, potassium tert-butoxide) needs to be strong enough to deprotonate the alpha-carbon of the ester. - Solution: Ensure the base is freshly prepared or properly stored to maintain its activity. The stoichiometry of the base is also crucial; typically, at least one equivalent is required.- Reaction Temperature and Time: The cyclization may require elevated temperatures and sufficient time to proceed to completion. - Solution: Refluxing in a suitable solvent like ethanol or toluene is common. Monitor the reaction progress over time using an appropriate analytical technique. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.- Water Content: The presence of water can interfere with the base and inhibit the cyclization. - Solution: Use anhydrous solvents and reagents for the cyclization step.
Low Yield of Final Carboxylic Acid Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is resulting in a low yield of this compound. What could be the problem? A3: Low yields during hydrolysis can be due to several factors:- Incomplete Hydrolysis: The hydrolysis may not have reached completion. - Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used. The reaction often requires heating to reflux in a mixture of ethanol and water. Increase the reaction time if necessary, and monitor the disappearance of the ester by TLC or HPLC.- Product Precipitation: The sodium or potassium salt of the carboxylic acid may be sparingly soluble in the reaction mixture, leading to incomplete reaction. - Solution: Adding more water or a co-solvent might be necessary to ensure all the salt remains in solution during the hydrolysis.- Work-up Issues: The product may be lost during the acidic work-up and extraction. - Solution: Carefully adjust the pH to be sufficiently acidic (pH 1-2) to ensure complete protonation of the carboxylate. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.

Method 2: Perkin Rearrangement of 6-Chloro-3-halocoumarin

IssueQuestionPotential Causes & Solutions
Low Yield in Perkin Rearrangement Q4: My Perkin rearrangement of 6-chloro-3-bromocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. What are the potential issues? A4: Low yields in the Perkin rearrangement can be attributed to several factors:[1]- Incomplete Reaction: Traditional methods often require several hours at reflux.[1] - Solution: Consider extending the reaction time. Alternatively, microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times and improve yields.[1][2]- Base Strength and Concentration: The strength and concentration of the base are critical for the initial ring fission of the coumarin.[1] - Solution: Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and used in a sufficient molar excess.[1]- Purity of Starting Material: The purity of the starting 6-chloro-3-halocoumarin is important, as impurities can interfere with the reaction. - Solution: Ensure the starting coumarin is of high purity.
Formation of Side Products Q5: I am observing significant side product formation during the Perkin rearrangement. What are the likely side reactions and how can I minimize them? A5: Side product formation can be a challenge. Potential side reactions include:- Decarboxylation: The benzofuran-2-carboxylic acid product can decarboxylate under harsh basic conditions and high temperatures. - Solution: Use the minimum effective temperature and reaction time. Careful control of the base concentration can also help to minimize this side reaction.- Other Rearrangements: Depending on the substrate and conditions, other rearrangements may occur. - Solution: A thorough analysis of the side products by techniques like LC-MS and NMR can help to identify their structures and elucidate the side reaction pathways, which can then inform optimization of the reaction conditions.

Frequently Asked Questions (FAQs)

CategoryQuestionAnswer
General Synthesis Q1: What are the most common scalable methods for synthesizing this compound? A1: The two most prevalent and scalable methods are:1. Reaction of 4-chloro-2-hydroxybenzaldehyde with an alpha-haloacetate (e.g., ethyl chloroacetate) followed by intramolecular cyclization and subsequent hydrolysis. This is a robust and widely used method for constructing the benzofuran-2-carboxylate core.2. The Perkin rearrangement of a 6-chloro-3-halocoumarin. This method involves the base-catalyzed rearrangement of a pre-formed coumarin to the benzofuran-2-carboxylic acid.[1]
Reaction Conditions Q2: What are the key reaction parameters to control for a successful scale-up? A2: For a successful scale-up, it is crucial to carefully control the following parameters:- Temperature: Exothermic events should be identified and managed. Efficient heat transfer is critical in larger reactors.- Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.- Rate of Addition: The rate of addition of reagents can significantly impact local concentrations and heat generation, potentially leading to side reactions.- Purity of Reagents and Solvents: On a larger scale, the impact of impurities is magnified. Using high-purity starting materials and anhydrous solvents is essential.- Work-up and Isolation: The work-up and product isolation procedures need to be adapted for larger volumes to ensure efficient extraction and purification.
Impurity Profile Q3: What are the common impurities I should expect in the final product? A3: The impurity profile will depend on the synthetic route chosen. Common impurities may include:- Unreacted starting materials: 4-chloro-2-hydroxybenzaldehyde or the intermediate ester.- Side products from the cyclization step. - Decarboxylation product: 6-Chlorobenzofuran, formed by the loss of CO₂ from the final product, especially if exposed to high temperatures.- Residual solvents from the reaction and purification steps.
Analytical Methods Q4: What analytical methods are recommended for monitoring the reaction progress and ensuring the purity of the final product? A4: A combination of analytical techniques is recommended:- Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.- High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling.- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.- Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Data Presentation

Table 1: Comparison of Key Parameters for Benzofuran-2-carboxylic Acid Synthesis Methods

ParameterMethod 1: Salicylaldehyde RouteMethod 2: Perkin RearrangementReference
Starting Materials 4-Chloro-2-hydroxybenzaldehyde, Ethyl chloroacetate6-Chloro-3-halocoumarinGeneral Knowledge
Key Reagents K₂CO₃, NaH (O-alkylation); NaOEt, KOtBu (Cyclization); NaOH, KOH (Hydrolysis)NaOH, KOH[1]
Typical Solvents DMF, Acetonitrile (O-alkylation); Ethanol, Toluene (Cyclization); Ethanol/Water (Hydrolysis)Ethanol, Methanol[1]
Reaction Temperature 60-80 °C (O-alkylation); Reflux (Cyclization); Reflux (Hydrolysis)Reflux (conventional); 79-80 °C (microwave)[1]
Reaction Time Several hours for each step~3 hours (conventional); 5 minutes (microwave)[1]
Reported Yields Generally good to high yields for analogous systemsVery high yields (99% for a dimethoxy-substituted analog via microwave)[1]

Experimental Protocols

Method 1: Synthesis from 4-Chloro-2-hydroxybenzaldehyde

Step 1: Synthesis of Ethyl 2-((4-chloro-2-formyl)phenoxy)acetate

  • To a stirred solution of 4-chloro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 70 °C.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at 70 °C and monitor the progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ether.

Step 2: Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add a solution of the crude ethyl 2-((4-chloro-2-formyl)phenoxy)acetate (1 equivalent) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl 6-chlorobenzofuran-2-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the crude ethyl 6-chlorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3 equivalents of NaOH).

  • Heat the mixture to reflux and stir until the hydrolysis is complete as monitored by TLC (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Method 2: Perkin Rearrangement of 6-Chloro-3-bromocoumarin

  • To a solution of 6-chloro-3-bromocoumarin (1 equivalent) in ethanol, add a solution of sodium hydroxide (3 equivalents) in water.

  • Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Mandatory Visualization

experimental_workflow_method1 cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start1 4-Chloro-2-hydroxybenzaldehyde + Ethyl Chloroacetate reagents1 K₂CO₃, DMF 70 °C start1->reagents1 product1 Ethyl 2-((4-chloro-2-formyl)phenoxy)acetate reagents1->product1 reagents2 NaOEt, Ethanol Reflux product1->reagents2 product2 Ethyl 6-Chlorobenzofuran-2-carboxylate reagents2->product2 reagents3 NaOH, Ethanol/H₂O Reflux product2->reagents3 final_product This compound reagents3->final_product

Caption: Experimental workflow for the synthesis of this compound from 4-Chloro-2-hydroxybenzaldehyde.

logical_relationship_troubleshooting issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Conditions issue->cause3 cause4 Poor Reagent Quality issue->cause4 solution1a Increase Reaction Time cause1->solution1a if sluggish solution1b Increase Temperature cause1->solution1b if sluggish solution2a Optimize Stoichiometry cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Optimize Base/Catalyst cause3->solution3b solution4a Purify Starting Materials cause4->solution4a solution4b Use Anhydrous Solvents cause4->solution4b

Caption: Logical relationship for troubleshooting low product yield in chemical synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Chlorobenzofuran-2-carboxylic Acid and its 5-Chloro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric compounds: 6-Chlorobenzofuran-2-carboxylic acid and 5-Chlorobenzofuran-2-carboxylic acid. While research into the therapeutic potential of benzofuran derivatives is ongoing, this document summarizes the available experimental data on their anticancer, antimicrobial, and anti-inflammatory properties. Direct comparative studies between these two specific isomers are limited; therefore, this guide draws upon data from studies on the individual compounds and their close derivatives to offer insights into their potential structure-activity relationships.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of derivatives of 5-Chlorobenzofuran-2-carboxylic acid and related chlorinated benzofuran compounds. Due to a lack of specific data for this compound, data for a related derivative is presented to provide a preliminary basis for comparison.

Table 1: Comparative Anticancer Activity

Compound/DerivativeCancer Cell LineActivity MetricValueReference
5-Chlorobenzofuran-2-carboxamide Derivative 15 MCF-7 (Breast)IC501.136 µM[1]
5-Chlorobenzofuran-2-carboxamide Derivative 8 MCF-7 (Breast)IC502.415 µM[1]
5-Chlorobenzofuran-2-carboxamide Derivative 21 MCF-7 (Breast)IC501.872 µM[1]
5-Chlorobenzofuran-2-carboxamide Derivative 22 MCF-7 (Breast)IC502.033 µM[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate A549 (Lung)IC506.3 ± 2.5 µM[2]
HepG2 (Liver)IC5011 ± 3.2 µM[2]

Table 2: Comparative Antimicrobial Activity

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
Derivatives of 3-benzofurancarboxylic acid (halogenated) Gram-positive bacteriaMIC50 - 200[3]
Candida albicansMIC100[3]
Candida parapsilosisMIC100[3]
Aza-benzofuran derivative 1 Salmonella typhimuriumMIC12.5[4]
Escherichia coliMIC25[4]
Staphylococcus aureusMIC12.5[4]
Oxa-benzofuran derivative 6 Penicillium italicumMIC12.5[4]
Colletotrichum musaeMIC12.5 - 25[4]

Table 3: Comparative Anti-inflammatory Activity

Compound/DerivativeAssayActivity MetricValueReference
Benzofuran-piperazine hybrid 5d NO Production in LPS-stimulated RAW264.7 cellsIC5052.23 ± 0.97 µM[5][6]
Aza-benzofuran derivative 1 NO Production in LPS-stimulated RAW264.7 cellsIC5017.31 µM[4]
Aza-benzofuran derivative 3 NO Production in LPS-stimulated RAW264.7 cellsIC5016.5 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7][8]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., derivatives of 5-chlorobenzofuran-2-carboxylic acid) and incubated for a specified period (typically 48-72 hours).[7][8]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[7]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.[1]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).[8]

  • Controls: Positive (microorganism without compound) and negative (medium only) controls are included.[8]

  • Incubation: The plates are incubated under conditions appropriate for the growth of the specific microorganism.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.[7]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds before being stimulated with LPS to induce NO production.[7]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).[7]

  • Griess Assay: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[7]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis start Starting Materials (e.g., Chlorosalicylic acid) synthesis Chemical Synthesis of Chlorobenzofuran-2-carboxylic acid and Derivatives start->synthesis anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) synthesis->antiinflammatory data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data antiinflammatory->data pathway Mechanism of Action (Signaling Pathways) data->pathway

Caption: General experimental workflow for evaluating the biological activity of benzofuran derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 5-Chlorobenzofuran-2- carboxamide Derivatives death_receptor Death Receptors compound->death_receptor bcl2 Bcl-2 Inhibition compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax Bax Activation bcl2->bax mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for 5-chlorobenzofuran-2-carboxamide derivatives.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 tlr4->p38 erk ERK tlr4->erk ikk IKK Phosphorylation tlr4->ikk inflammatory_mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) jnk->inflammatory_mediators p38->inflammatory_mediators erk->inflammatory_mediators ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb nfkb->inflammatory_mediators benzofuran Benzofuran Derivatives benzofuran->jnk Inhibition benzofuran->p38 Inhibition benzofuran->erk Inhibition benzofuran->ikk Inhibition

References

6-Chlorobenzofuran-2-carboxylic Acid: A Comparative Analysis of Its In Vitro Inhibitory Activity Against Glyoxalase I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the in vitro inhibitory activity of 6-Chlorobenzofuran-2-carboxylic acid against the enzyme Glyoxalase I (GLO1). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of GLO1 inhibitors.

Introduction to Glyoxalase I (GLO1)

The glyoxalase system is a critical detoxification pathway in cells, responsible for converting reactive and cytotoxic α-ketoaldehydes, such as methylglyoxal (MG), into less harmful compounds.[1][2][3] GLO1 is the first and rate-limiting enzyme in this system, catalyzing the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione, to S-D-lactoylglutathione.[4][5] Overexpression of GLO1 has been observed in various types of cancer, making it a promising target for cancer therapy.[6] Inhibition of GLO1 leads to an accumulation of cytotoxic methylglyoxal, which can induce apoptosis in cancer cells.[1][2]

In Vitro Inhibitory Activity of this compound and a Comparison with Other GLO1 Inhibitors

This compound has been identified as an inhibitor of GLO1. To provide a clear perspective on its efficacy, the following table compares its in vitro inhibitory activity (IC50) with that of other known GLO1 inhibitors. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)Reference Compound(s)
This compound Data not available-
SYN 2528523648.18Myricetin
SYN 2288189548.77Myricetin
p-bromobenzyl-hydroxamic acid30–35-
HA11.36 ± 0.09-
A11.36 ± 0.01-
HA21.22 ± 0.07-
Ellagic acid710-
TS0100.57 ± 0.04-
TS0131.14 ± 0.03-
B90.44 ± 0.06-

Note: Specific IC50 value for this compound is not publicly available in the provided search results. The table includes a range of other GLO1 inhibitors for comparative purposes.

Experimental Protocol: In Vitro Glyoxalase I Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against GLO1, based on common spectrophotometric methods.[4][5][7][8]

Materials:

  • Human Glyoxalase I (recombinant or purified)

  • Methylglyoxal (MG)

  • Glutathione (GSH)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.6 or 0.1 M, pH 7.0)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of MG, GSH, and the inhibitor compound. The final concentrations in the assay will need to be optimized.

  • Reaction Mixture: In a UV-transparent plate or cuvette, prepare a reaction mixture containing sodium phosphate buffer, GSH, and the inhibitor compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow for the non-enzymatic formation of the hemithioacetal substrate.[4][5]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding GLO1 to the reaction mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., for 5 minutes).[4][5][8] This increase corresponds to the formation of S-D-lactoylglutathione, the product of the GLO1-catalyzed reaction. The change in molar absorption coefficient (Δε240) for this reaction is typically 2.86 mM⁻¹·cm⁻¹.[4][5]

  • Data Analysis:

    • Calculate the initial rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro GLO1 inhibition assay.

GLO1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, GSH, MG, Inhibitor) mix Prepare Reaction Mixture (Buffer, GSH, Inhibitor) reagents->mix preincubate Pre-incubate (Hemithioacetal Formation) mix->preincubate add_glo1 Add GLO1 (Initiate Reaction) preincubate->add_glo1 measure Measure Absorbance at 240 nm add_glo1->measure calculate Calculate Initial Rates measure->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Workflow for the in vitro Glyoxalase I inhibition assay.

Signaling Pathway of GLO1 Inhibition

The inhibition of GLO1 disrupts the normal detoxification of methylglyoxal, leading to its accumulation and subsequent cellular effects.

GLO1_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_detoxification Methylglyoxal Detoxification cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects G3P Glyceraldehyde-3-phosphate MG Methylglyoxal (MG) G3P->MG Non-enzymatic HTA Hemithioacetal MG->HTA GSH Glutathione (GSH) GSH->HTA GLO1 Glyoxalase I (GLO1) HTA->GLO1 SLG S-D-lactoylglutathione GLO1->SLG MG_accum MG Accumulation GLO1->MG_accum GLO2 Glyoxalase II (GLO2) SLG->GLO2 Lactate D-Lactate GLO2->Lactate Inhibitor 6-Chlorobenzofuran- 2-carboxylic acid Inhibitor->GLO1 Inhibits AGEs AGE Formation MG_accum->AGEs Apoptosis Apoptosis MG_accum->Apoptosis

Caption: Inhibition of GLO1 leads to methylglyoxal accumulation and apoptosis.

Other Potential Enzymatic Activities of Benzofuran Derivatives

While the primary focus of this guide is on GLO1, it is noteworthy that other benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of different enzymes. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[9] Additionally, various benzofuran derivatives have shown potential as anticancer agents by targeting other cellular mechanisms.[10][11] This suggests that the benzofuran scaffold is a versatile starting point for the development of inhibitors against a range of enzymatic targets.

References

Validation of the anticancer activity of 6-Chlorobenzofuran-2-carboxylic acid in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Anticancer Activity of Chlorinated Benzofuran-2-Carboxylic Acid Derivatives.

This guide provides a comparative analysis of the anticancer activity of a representative chlorinated benzofuran-2-carboxylic acid derivative against established chemotherapeutic agents. Due to the limited availability of comprehensive public data on 6-Chlorobenzofuran-2-carboxylic acid, this guide utilizes data for a closely related and well-studied analogue, a 5-chlorobenzofuran-2-carboxamide derivative, to illustrate the potential anticancer properties of this class of compounds. The data is presented alongside comparator drugs, doxorubicin and cisplatin, to provide a clear benchmark for its cytotoxic and pro-apoptotic effects across various cancer cell lines.

Quantitative Performance Analysis

The in vitro cytotoxic activity of the representative 5-chlorobenzofuran-2-carboxamide and the standard chemotherapeutic drugs, doxorubicin and cisplatin, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay. The results are summarized in the tables below.

Table 1: Cytotoxicity of a Representative 5-Chlorobenzofuran-2-Carboxamide Derivative and Doxorubicin against Various Cancer Cell Lines

Cell LineCancer Type5-Chlorobenzofuran-2-Carboxamide Derivative (μM)Doxorubicin (μM)
A549Lung Carcinoma~3.5 - 6.3[1]> 20[2]
HepG2Hepatocellular Carcinoma~3.8 - 11[1]12.2[2]
HCT116Colon CarcinomaData not availableData not available
SW620Colon Carcinoma~10.8[1]Data not available
PC3Prostate CarcinomaData not availableData not available
MDA-MB-231Breast AdenocarcinomaData not availableData not available
MCF-7Breast AdenocarcinomaData not available2.5[2]
HeLaCervical CarcinomaData not available2.9[2]

Note: The IC50 values for the 5-chlorobenzofuran-2-carboxamide derivative are based on studies of various derivatives and may not represent a single compound. The IC50 values for doxorubicin can vary significantly depending on the experimental conditions.

Table 2: Cytotoxicity of Cisplatin against Various Cancer Cell Lines

Cell LineCancer TypeCisplatin IC50 (μM) - 48hCisplatin IC50 (μM) - 72h
MCF-7Breast AdenocarcinomaWide range reported[3]Wide range reported[3]
HepG2Hepatocellular CarcinomaWide range reported[3]Wide range reported[3]
HeLaCervical CarcinomaWide range reported[3]Wide range reported[3]

Note: A meta-analysis of published data revealed significant heterogeneity in the reported IC50 values for cisplatin, with wide confidence intervals, making a single representative value misleading.[3] The duration of exposure is a critical factor influencing the IC50 value.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for the in vitro screening of anticancer drugs.

Protocol 1: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][5][6][7]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[6]

  • Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5][6]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[6]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[8][9]

  • Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Protocol 4: Western Blot Analysis of Bcl-2 and Bax

Western blotting is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[10]

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

Visualizations

The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of a compound and a simplified representation of the intrinsic apoptosis signaling pathway.

G cluster_workflow Experimental Workflow for Anticancer Activity Validation start Start: Select Compound and Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with Compound (Varying Concentrations and Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-3/7 Glo) ic50->caspase_assay protein_analysis Protein Expression Analysis (e.g., Western Blot for Bcl-2/Bax) ic50->protein_analysis data_analysis Data Analysis and Comparison apoptosis_assay->data_analysis caspase_assay->data_analysis protein_analysis->data_analysis end Conclusion on Anticancer Activity data_analysis->end

Caption: General experimental workflow for in vitro validation of anticancer compounds.

G cluster_pathway Intrinsic Apoptosis Signaling Pathway compound Chlorobenzofuran Derivative stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of the Antimicrobial Spectrum of 6-Chlorobenzofuran-2-carboxylic Acid and Other Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial spectrum of 6-Chlorobenzofuran-2-carboxylic acid against other relevant benzofuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The information is compiled from various scientific publications and presented to facilitate an objective comparison of performance with supporting experimental data.

Benzofuran scaffolds are a significant class of heterocyclic compounds that are prevalent in a variety of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1] Among these, their antimicrobial properties have garnered considerable interest in the quest for new therapeutic agents to combat the growing challenge of antimicrobial resistance. This guide focuses on this compound and compares its antimicrobial potential with other benzofuran derivatives based on available data.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against a panel of pathogenic bacteria and fungi. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct antimicrobial activity data for this compound is limited in the public domain; therefore, data for closely related halogenated and other substituted benzofuran-2-carboxylic acid derivatives are included for a broader comparative context.

CompoundMicroorganismMIC (µg/mL)Reference
Halogenated Benzofuran Derivatives
Methyl 5-chloro-1-benzofuran-2-carboxylateStaphylococcus aureus>200--INVALID-LINK--
Escherichia coli>200--INVALID-LINK--
Candida albicans>200--INVALID-LINK--
Bromo-substituted benzofuran derivativesGram-positive bacteria29.76-31.96 (µmol/L)--INVALID-LINK--
Fungal strains12.50-66.49 (µmol/L)--INVALID-LINK--
Other Benzofuran Derivatives
Benzofuran carbohydrazideEscherichia coli25--INVALID-LINK--
Staphylococcus aureus25--INVALID-LINK--
Benzofuran carboxylic acidPseudomonas aeruginosa---INVALID-LINK--
Streptococcus pyogenes---INVALID-LINK--
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5--INVALID-LINK--
Escherichia coli25--INVALID-LINK--
Staphylococcus aureus12.5--INVALID-LINK--
Oxa-benzofuran derivative (Compound 6)Penicillium italicum12.5--INVALID-LINK--
Colletotrichum musae12.5-25--INVALID-LINK--

Experimental Protocols

The antimicrobial activity of benzofuran derivatives is typically evaluated using standardized methods such as agar well diffusion and broth microdilution. These methods provide quantitative measures of the antimicrobial efficacy of the tested compounds.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included on separate wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized microbial suspension is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or using a microplate reader.

Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of the antimicrobial activity of benzofuran derivatives.

experimental_workflow cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzofuran Derivatives dissolution Dissolution in appropriate solvent (e.g., DMSO) synthesis->dissolution agar_well Agar Well Diffusion (Qualitative Screening) dissolution->agar_well Test Compound broth_micro Broth Microdilution (Quantitative MIC Determination) dissolution->broth_micro zone_measurement Measure Zone of Inhibition (mm) agar_well->zone_measurement mic_determination Determine MIC (µg/mL) broth_micro->mic_determination comparison Compare with Standards & Other Derivatives zone_measurement->comparison mic_determination->comparison

Generalized workflow for antimicrobial susceptibility testing of benzofuran derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 6-Chlorobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry. This guide provides a detailed comparison of two primary synthetic routes, complete with experimental data, protocols, and workflow visualizations.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency and scalability of its synthesis are critical for drug discovery and development programs. This guide presents a head-to-head comparison of two prevalent synthetic strategies: the reaction of 5-chlorosalicylaldehyde with a haloacetate followed by cyclization, and the Perkin rearrangement of a 6-chloro-3-halocoumarin.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 5-ChlorosalicylaldehydeRoute 2: Perkin Rearrangement
Starting Materials 5-Chlorosalicylaldehyde, Ethyl Chloroacetate6-Chloro-3-bromocoumarin
Key Reactions O-alkylation, Intramolecular Cyclization, SaponificationPerkin Rearrangement (Microwave-assisted)
Overall Yield Moderate to HighHigh to Excellent[1]
Reaction Time Several hours~5 minutes (Microwave-assisted rearrangement)[1][2]
Reagents & Conditions K₂CO₃, DMF, Heat; NaOH, EtOH/H₂ONaOH, EtOH, Microwave irradiation[1][2]
Scalability GoodExcellent, particularly with microwave technology
Advantages Readily available starting materials.Very short reaction time for the key step, high yields.[1][2]
Disadvantages Longer overall reaction time.Requires synthesis of the coumarin precursor.

Route 1: Synthesis from 5-Chlorosalicylaldehyde

This classical approach involves the initial O-alkylation of 5-chlorosalicylaldehyde with an α-haloacetate, typically ethyl chloroacetate, followed by an intramolecular condensation to form the benzofuran ring. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

G cluster_0 Route 1: From 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Ethyl 6-chlorobenzofuran-2-carboxylate Ethyl 6-chlorobenzofuran-2-carboxylate 5-Chlorosalicylaldehyde->Ethyl 6-chlorobenzofuran-2-carboxylate 1. K₂CO₃, DMF 2. Heat Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl 6-chlorobenzofuran-2-carboxylate This compound This compound Ethyl 6-chlorobenzofuran-2-carboxylate->this compound NaOH, EtOH/H₂O

Diagram 1. Synthetic pathway from 5-Chlorosalicylaldehyde.
Experimental Protocol:

Step 1: Synthesis of Ethyl 6-chlorobenzofuran-2-carboxylate

A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 1 hour. The reaction mixture is then heated to 80-90°C and maintained for 3-4 hours. After cooling to room temperature, the mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 6-chlorobenzofuran-2-carboxylate.

Step 2: Synthesis of this compound

Ethyl 6-chlorobenzofuran-2-carboxylate (1 equivalent) is suspended in a mixture of ethanol and water. Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl, and the precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Microwave-Assisted Perkin Rearrangement

This modern and highly efficient method utilizes a microwave-assisted Perkin rearrangement of a 6-chloro-3-bromocoumarin intermediate. The coumarin precursor is synthesized from 5-chlorosalicylaldehyde, and the subsequent rearrangement under basic conditions proceeds rapidly with high yields.

G cluster_1 Route 2: Perkin Rearrangement 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde 6-Chlorocoumarin 6-Chlorocoumarin 5-Chlorosalicylaldehyde->6-Chlorocoumarin Ac₂O, Et₃N 6-Chloro-3-bromocoumarin 6-Chloro-3-bromocoumarin 6-Chlorocoumarin->6-Chloro-3-bromocoumarin NBS, MeCN, Microwave This compound This compound 6-Chloro-3-bromocoumarin->this compound NaOH, EtOH, Microwave

Diagram 2. Perkin Rearrangement synthetic pathway.
Experimental Protocol:

Step 1: Synthesis of 6-Chlorocoumarin

5-Chlorosalicylaldehyde (1 equivalent) is heated with acetic anhydride (2.5 equivalents) and triethylamine (1.2 equivalents) at 120-130°C for 5-6 hours. The reaction mixture is then poured into ice-water, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol to give 6-chlorocoumarin.

Step 2: Synthesis of 6-Chloro-3-bromocoumarin

6-Chlorocoumarin (1 equivalent) and N-bromosuccinimide (NBS) (1.2 equivalents) are placed in a microwave-safe vessel with acetonitrile. The vessel is sealed and subjected to microwave irradiation at 250W for 5 minutes at 80°C.[1] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 6-chloro-3-bromocoumarin.

Step 3: Microwave-Assisted Perkin Rearrangement to this compound

6-Chloro-3-bromocoumarin (1 equivalent) is dissolved in ethanol in a microwave-safe vessel. An aqueous solution of sodium hydroxide (3 equivalents) is added. The vessel is sealed and irradiated in a microwave reactor at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[1][2] After cooling, the reaction mixture is transferred to a beaker and acidified with concentrated HCl to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried to afford this compound in high yield.[1]

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and scalability. The classical approach starting from 5-chlorosalicylaldehyde is reliable and uses readily available starting materials. However, the microwave-assisted Perkin rearrangement of 6-chloro-3-bromocoumarin presents a significant improvement in terms of reaction efficiency, offering remarkably short reaction times and excellent yields. For laboratories equipped with microwave reactors, the Perkin rearrangement route is a highly attractive and modern alternative for the rapid and efficient synthesis of this important building block.

References

Comparative Guide to Cross-Validated Analytical Methods for 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 6-Chlorobenzofuran-2-carboxylic acid. Due to the limited availability of established and cross-validated methods for this specific analyte in publicly accessible literature, this document outlines two robust potential methods based on the analysis of analogous compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) incorporating a derivatization step.

The information presented herein is designed to guide researchers in the development, validation, and cross-validation of analytical methods for this compound, a crucial step in drug development and quality control processes. The principles of cross-validation are essential for ensuring the consistency and reliability of analytical data when a method is transferred between different laboratories, instruments, or analysts.[1][2]

Method Comparison: HPLC-UV vs. LC-MS/MS with Derivatization

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a widely used and cost-effective method for the quantification of compounds that possess a UV chromophore, which is present in the benzofuran structure of the target analyte. It is a robust and reliable method suitable for routine quality control analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) with Derivatization: For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method. Carboxylic acids can exhibit poor ionization efficiency in mass spectrometry.[3] Therefore, a pre-column derivatization step is proposed to enhance the analyte's response and improve its chromatographic retention.[4][5][6] This approach is particularly beneficial for trace-level quantification.

Data Presentation

The following tables summarize the anticipated performance characteristics for the proposed analytical methods. These values are illustrative and would need to be established during method validation.

Table 1: Proposed HPLC-UV Method - Performance Characteristics

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
SpecificityNo interference from blank and placebo

Table 2: Proposed LC-MS/MS with Derivatization Method - Performance Characteristics

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)99.0% - 101.0%
Precision (% RSD)≤ 1.5%
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
SpecificityNo interference from matrix components

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below.

Proposed Method 1: HPLC-UV

This method is based on techniques used for other benzofuran carboxylic acid derivatives.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible Detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) and dilute to prepare working standards.

  • Sample Solution: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

Proposed Method 2: LC-MS/MS with Derivatization

This method incorporates a derivatization step to enhance sensitivity, a common strategy for carboxylic acids.[4][5][8]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Data acquisition and processing software.

Derivatization Procedure (using 2-nitrophenylhydrazine as an example):

  • To an aliquot of the sample or standard solution, add a solution of 2-nitrophenylhydrazine hydrochloride.

  • Add a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-3 hours).[8]

  • The resulting solution containing the derivatized analyte is then ready for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the derivatized this compound. The exact mass transitions will need to be determined experimentally.

Cross-Validation Protocol

Cross-validation is a critical process to ensure that a validated analytical method performs consistently in different laboratories.[1][9] The following protocol outlines the key steps for the cross-validation of the chosen analytical method for this compound.

Objective: To demonstrate that the analytical method for the quantification of this compound provides equivalent results when performed by two different laboratories (originating lab and receiving lab).

Scope: This protocol applies to the transfer of the validated analytical method between two or more laboratories.

Procedure:

  • Protocol Agreement: Both laboratories must agree on the transfer protocol, including the methods to be used, samples to be tested, and acceptance criteria.

  • Method Training: The originating lab should provide the receiving lab with the validated method, standard operating procedures (SOPs), and any necessary training.

  • Sample Analysis: Both laboratories will analyze the same batches of this compound samples. It is recommended to use at least three different batches with known concentrations (if available) or spiked samples.

  • Data Comparison: The results obtained by both laboratories will be statistically compared. Key parameters to evaluate include accuracy and precision.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. For example, the difference in the mean results between the two laboratories should not exceed a certain percentage, and the precision of the results from the receiving lab should be within the limits established during method validation.

Table 3: Example Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Accuracy
Difference in Mean Assay (%)≤ 2.0%
Precision
% RSD of results from Receiving Lab≤ 2.0%

Visualizations

Analytical_Method_Selection_Workflow cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Cross-Validation A Define Analytical Requirements (Sensitivity, Selectivity, Matrix) B High Sensitivity & Complex Matrix? A->B C Propose LC-MS/MS with Derivatization B->C Yes D Propose HPLC-UV B->D No E Develop & Optimize Method Parameters C->E D->E F Perform Method Validation (ICH Guidelines) E->F G Define Cross-Validation Protocol F->G H Inter-Laboratory Testing G->H I Compare Results & Assess Equivalence H->I

Caption: Workflow for analytical method selection, development, and cross-validation.

Cross_Validation_Process start Start Cross-Validation protocol Establish Joint Protocol & Acceptance Criteria start->protocol training Originating Lab Provides Method & Training to Receiving Lab protocol->training analysis Both Labs Analyze Identical Samples training->analysis comparison Statistical Comparison of Results (Accuracy, Precision) analysis->comparison pass Results Meet Acceptance Criteria? comparison->pass success Method Successfully Transferred pass->success Yes fail Investigate Discrepancies & Re-evaluate pass->fail No

References

Safety Operating Guide

Proper Disposal of 6-Chlorobenzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Chlorobenzofuran-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions for similar compounds include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3] Avoid contact with skin and eyes.[1][2] In case of accidental contact, wash the affected area thoroughly with water.[1][2]

Waste Characterization and Segregation

This compound should be treated as hazardous waste. Based on information for similar chlorinated organic compounds, it may be harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is critical to segregate this waste from non-hazardous materials to prevent environmental contamination and ensure proper disposal.

Waste Classification Data:

PropertyClassificationPrimary Hazards
Physical StateSolid (assumed)N/A
Acute ToxicityLikely Harmful/Toxic[3][4]Ingestion, Inhalation, Skin Contact
Skin IrritationLikely Irritant[2]Causes skin irritation
Eye IrritationLikely Irritant[2]Causes serious eye irritation
Aquatic ToxicityLikely Toxic[3]Harmful or very toxic to aquatic life

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed chemical waste disposal company.[2][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Experimental Protocol for Waste Accumulation and Storage:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Accumulation: Collect all waste materials, including empty containers and contaminated articles (e.g., weighing paper, gloves), in the designated waste container. Keep the container closed when not in use.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] Provide them with a complete and accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify as Hazardous Waste (Toxic, Irritant, Ecotoxic) consult_sds->identify_hazards waste_container Use designated, labeled hazardous waste container identify_hazards->waste_container segregate_waste Segregate from non-hazardous waste waste_container->segregate_waste store_safely Store securely in a designated area segregate_waste->store_safely contact_disposal Contact licensed hazardous waste disposal company or EHS store_safely->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution and local authorities. The primary responsibility for safe and compliant disposal lies with the generator of the waste.

References

Essential Safety and Operational Guidance for 6-Chlorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 6-Chlorobenzofuran-2-carboxylic acid must adhere to stringent safety protocols due to its potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Based on data for the closely related isomer, 5-Chlorobenzofuran-2-carboxylic acid, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Handle this compound with the utmost care in a well-ventilated area, utilizing all prescribed personal protective equipment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldProvides protection against splashes and airborne particles.[1][2]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact and irritation. Inspect gloves before each use.[3]
Body Laboratory Coat or Chemical-resistant ApronPrevents contamination of personal clothing.
Respiratory NIOSH-approved Respirator (if dust is generated)Use in poorly ventilated areas or when dust cannot be controlled.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][4]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix with non-halogenated organic waste.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in fume hood prep_ppe->prep_setup handle_weigh Weigh the compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate glassware and equipment handle_reaction->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste through proper channels cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Chlorobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.